IC87201
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHVTUCLCBXQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IC87201
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC87201 is a small molecule that has been investigated for its potential therapeutic effects in neurological disorders, particularly those associated with N-methyl-D-aspartate receptor (NMDAR) overactivation and subsequent excitotoxicity.[1][2] Unlike direct NMDAR antagonists, which can have significant side effects, this compound was developed to target downstream signaling pathways.[1][2] This guide provides a comprehensive overview of the proposed mechanism of action of this compound, the supporting experimental evidence, and the controversy surrounding its direct molecular interactions.
Proposed Mechanism of Action: Disruption of the PSD-95/nNOS Complex
The primary proposed mechanism of action for this compound is the disruption of the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDARs. This triggers a large influx of calcium ions (Ca2+), which in turn activates nNOS that is localized to the NMDAR complex via PSD-95. The resulting overproduction of nitric oxide (NO) contributes to neuronal damage and death.
This compound is suggested to allosterically bind to the β-finger of the nNOS PDZ domain, thereby inhibiting its interaction with the PDZ domain of PSD-95.[1] By uncoupling nNOS from the NMDAR complex, this compound is believed to prevent the excessive, excitotoxic production of NO without affecting the basal physiological activity of nNOS or the ion channel function of the NMDAR.[1][2] This targeted approach aims to offer neuroprotection with a potentially better side-effect profile than direct NMDAR antagonists.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PSD-95/nNOS Interaction) | 31 µM | In vitro assay | [3] |
| EC50 (PSD-95/nNOS Interaction) | 23.9 µM | AlphaScreen assay | [3] |
| IC50 (NMDA-induced cGMP production) | 2.7 µM | Primary hippocampal neurons | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound in preventing NMDAR-mediated excitotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound are outlined below.
Co-Immunoprecipitation (Co-IP) to Detect PSD-95/nNOS Interaction
This assay is used to determine if PSD-95 and nNOS interact within a cellular or tissue lysate.
Experimental Workflow:
Caption: A typical workflow for a co-immunoprecipitation experiment.
Protocol Details:
-
Lysate Preparation: Tissues (e.g., brain regions) or cells are lysed in a buffer containing detergents (e.g., 1% NP-40) and protease inhibitors to solubilize proteins while maintaining protein-protein interactions.[4]
-
Pre-clearing: The lysate is incubated with non-specific IgG and Protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for the "bait" protein (e.g., anti-PSD-95) to form an antibody-antigen complex.[4] This incubation is typically performed for several hours at 4°C.
-
Complex Capture: Protein A/G beads are added to the lysate to bind the antibody-antigen complex, thus immobilizing it.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative interacting "prey" protein (e.g., anti-nNOS).[4] A reduced band for nNOS in the presence of this compound would suggest that the compound disrupts the PSD-95/nNOS interaction.
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. In the context of this compound, this technique has been used to assess its direct binding to PDZ domains.
Protocol Details:
-
Reagents: A fluorescently labeled peptide derived from a known PDZ-binding partner (the tracer) and the purified PDZ domain of interest (e.g., nNOS-PDZ or PSD-95-PDZ2).
-
Assay Setup: The assay is typically performed in a 384-well plate.[5] A fixed concentration of the tracer is mixed with increasing concentrations of the PDZ domain to determine the binding affinity. For inhibition studies, a fixed concentration of tracer and PDZ domain are incubated with varying concentrations of the inhibitor (this compound).
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.[5]
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The change in polarization is proportional to the fraction of the tracer that is bound to the larger protein.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol Details:
-
Sample Preparation: The purified protein (e.g., extended nNOS-PDZ) is placed in the sample cell of the calorimeter, and the small molecule (this compound) is loaded into the injection syringe.[6][7] It is crucial that both the protein and the ligand are in identical, degassed buffer to minimize heats of dilution.[6][7]
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Data Acquisition: The heat released or absorbed after each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Controversy and Alternative Interpretations
While initial studies supported the direct disruption of the PSD-95/nNOS interaction by this compound, subsequent research using biophysical techniques has challenged this mechanism. Studies employing fluorescence polarization and isothermal titration calorimetry have reported no direct binding of this compound to the extended nNOS-PDZ domain or to the PSD-95 PDZ domains. Furthermore, these studies did not observe inhibition of the nNOS-PDZ/PSD-95-PDZ interaction by this compound.
It has been suggested that the initial findings from fluorescence-based assays might have been influenced by artefactual signals, as this compound has been shown to produce a high degree of fluorescence-based artifacts when using certain fluorescent probes.[1] Therefore, while the in vivo and cellular effects of this compound in mitigating excitotoxicity are documented, its precise molecular mechanism of action remains a subject of debate. It is possible that this compound acts on other components of the NMDAR signaling complex or through an indirect mechanism that affects the PSD-95/nNOS system.
Conclusion
This compound is a compound with demonstrated neuroprotective effects in cellular and animal models of excitotoxicity. The initially proposed and widely cited mechanism of action involves the direct disruption of the PSD-95/nNOS protein-protein interaction. However, this has been contested by biophysical studies that failed to show direct binding or inhibition. For researchers in drug development, this highlights the importance of utilizing multiple, orthogonal assays to validate the mechanism of action of a compound. Further investigation is required to fully elucidate the molecular target and the precise mechanism by which this compound exerts its neuroprotective effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biologymedjournal.com [biologymedjournal.com]
- 3. tainstruments.com [tainstruments.com]
- 4. Disrupting interaction of PSD-95 with nNOS attenuates hemorrhage-induced thalamic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
IC87201: A Technical Guide to a Novel PSD-95/nNOS Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a small molecule inhibitor that disrupts the protein-protein interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is a critical component of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which is implicated in a variety of neuropathological conditions. By uncoupling nNOS from the NMDAR complex, this compound offers a targeted therapeutic approach to mitigate the detrimental effects of excessive nitric oxide (NO) production, such as excitotoxicity, without directly blocking NMDAR activity. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound, serving as a resource for researchers in neuroscience and drug development.
Introduction
Overactivation of the NMDA receptor is a key contributor to neuronal damage in various neurological disorders, including stroke, neuropathic pain, and neurodegenerative diseases.[1][2][3] This overactivation leads to an excessive influx of calcium ions, which in turn activates nNOS.[4] The scaffolding protein PSD-95 tethers nNOS in close proximity to the NMDA receptor, facilitating a rapid and robust production of NO upon receptor activation.[4][5] While NO is an important signaling molecule, its overproduction is neurotoxic.[5]
This compound emerges as a promising therapeutic agent by specifically targeting the interaction between PSD-95 and nNOS.[6] This targeted approach avoids the adverse side effects associated with direct NMDAR antagonists, which can interfere with normal synaptic function.[7][8] This document details the biochemical and pharmacological profile of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of the PSD-95/nNOS interaction.[9] It is proposed to bind to the β-finger of the nNOS PDZ domain, thereby preventing its association with the PDZ domains of PSD-95.[9][10] This disruption selectively inhibits NMDAR-dependent NO and subsequent cGMP formation.[9] It is important to note that some studies using biophysical methods like fluorescence polarization and isothermal titration calorimetry have raised questions about the direct binding of this compound to the nNOS-PDZ domain under their experimental conditions, suggesting the mechanism of action might be more complex or that the compound could interact with other parts of the nNOS protein or other proteins influencing the nNOS/PSD-95 system.[10][11]
However, functional cellular assays consistently demonstrate its ability to suppress NMDA-stimulated cGMP production, a downstream marker of NO signaling.[6][8][9] This indicates that, irrespective of the precise binding site, this compound effectively uncouples nNOS from the excitotoxic signaling cascade initiated by NMDAR overactivation.
Signaling Pathway
The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Model System | Endpoint | IC50 / EC50 | Reference |
| PSD-95/nNOS Interaction | AlphaScreen with purified proteins | Inhibition of binding | EC50: 23.94 µM | [1] |
| cGMP Production | Primary hippocampal neurons (DIV 14-21) | NMDA-induced cGMP reduction | IC50: 2.7 µM | [9] |
| cGMP Production | Cultured hippocampal neurons | Suppression of NMDA-stimulated cGMP | 20 µM (Significant suppression) | [8][9] |
| Neurite Outgrowth | Cultured neurons | Attenuation of NMDA/glycine-induced decrease | 10 and 100 nM | [9] |
| Neuronal Branching | Cultured neurons | Increase in number of branches | 10-30 µM | [9] |
| Probe-PDZ Interaction | In vitro binding assay | Inhibition of probe binding to PDZ1, PDZ2, PDZ3 of PSD-95 or nNOS-PDZ | No inhibition (500-1800 µM) | [9] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Condition | Route of Administration | Effective Dose | Endpoint | Reference |
| Mouse | NMDA-induced thermal hyperalgesia | i.p. | 1 mg/kg | Treatment of hyperalgesia | [9] |
| Mouse | Paclitaxel-induced neuropathic pain | i.p. | ED50: 2.47 mg/kg | Suppression of mechanical and cold allodynia | [1] |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | i.p. | 10 mg/kg | Amelioration of heart rate variability | [7] |
| Rat | MCAO | i.p. | 10 mg/kg | Attenuation of post-stroke injuries and memory impairment | [3][12] |
| Mouse | Tail Suspension & Forced Swim Tests | i.p. | 0.01-2 mg/kg | Antidepressant-like effects | [13][14] |
| Rat | Morphine-induced Conditioned Place Preference | i.p. | 10 mg/kg | Blockade of morphine reward | [6] |
| Rat | Spatial and Source Memory | i.p. | 1, 4, and 10 mg/kg | No impairment in memory | [8][9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro Assays
This assay is used to quantify the disruption of the PSD-95 and nNOS protein interaction in the presence of inhibitors.
-
Proteins: Purified PSD-95 and nNOS proteins are used.
-
Principle: Donor and acceptor beads are conjugated to the respective proteins. When the proteins interact, the beads are brought into close proximity, generating a chemiluminescent signal upon excitation. Inhibitors that disrupt the interaction cause a decrease in the signal.
-
Procedure:
-
Incubate purified PSD-95 and nNOS proteins with varying concentrations of this compound.
-
Add donor and acceptor beads.
-
Incubate to allow for bead-protein binding and protein-protein interaction.
-
Read the signal on a compatible plate reader.
-
Calculate EC50 values based on the dose-response curve.[1]
-
This assay measures the functional consequence of inhibiting the PSD-95/nNOS interaction by quantifying a downstream signaling molecule.
-
Cell Culture: Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).[9]
-
Procedure:
-
Pre-incubate cultured neurons with this compound or vehicle.
-
Stimulate the neurons with NMDA to induce NO production.
-
Lyse the cells and measure intracellular cGMP levels using a commercially available enzyme immunoassay (EIA) kit.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.[8][9]
-
In Vivo Models
This is a widely used model to induce focal cerebral ischemia (stroke).
-
Procedure:
-
Anesthetize adult male rats.
-
Induce transient brain ischemia using the intraluminal filament technique to occlude the middle cerebral artery for a defined period (e.g., one hour).[7][12]
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle after the ischemic period.[7][12]
-
Evaluate outcomes at specified time points, which can include:
-
Neurological Deficit Scoring: Assess motor and sensory deficits.[7][12]
-
Heart Rate Variability (HRV) Analysis: Record ECG to assess autonomic function.[7][15]
-
Histological Analysis: Perfuse the brain and perform stereological analysis to quantify infarct volume and neuronal cell death.[3][12]
-
Behavioral Tests: Conduct tests such as the passive avoidance test to assess memory function.[3][12]
-
-
-
Vehicle: A common vehicle for this compound consists of 3% DMSO, with the remainder being a mixture of emulphor, ethanol, and 0.9% NaCl (e.g., in a 1:1:18 ratio).[8][9]
-
Administration: this compound is typically administered via intraperitoneal (i.p.) injection in a volume of 1 mL/kg.[8][9]
Experimental Workflow Diagram
Conclusion
This compound represents a significant advancement in the development of targeted therapies for neurological disorders characterized by NMDAR-mediated excitotoxicity. Its mechanism of selectively uncoupling nNOS from PSD-95 offers a more refined approach compared to broad-spectrum NMDAR antagonists, potentially leading to a better safety profile. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and similar compounds. Future investigations should aim to further elucidate the precise molecular interactions of this compound and expand its evaluation in a wider range of preclinical disease models.
References
- 1. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]
- 4. Disruption of nNOS-PSD95 protein–protein interaction inhibits acute thermal hyperalgesia and chronic mechanical allodynia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologymedjournal.com [biologymedjournal.com]
- 8. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibitors at the PSD-95/nNOS interface have antidepressant-like properties in mice [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
the discovery and development of IC87201
An In-depth Technical Guide to the Discovery and Preclinical Development of IC87201
Abstract
This compound is a novel small molecule inhibitor targeting the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2] This interaction is a critical component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in excitotoxic neuronal damage in a variety of neurological disorders. By allosterically binding to the β-finger of the nNOS-PDZ domain, this compound effectively uncouples nNOS from the NMDA receptor complex, thereby reducing excessive nitric oxide (NO) production without directly antagonizing the NMDA receptor itself.[1][3] This mechanism of action represents a targeted approach to neuroprotection, aiming to mitigate the detrimental effects of excitotoxicity while preserving the physiological functions of the NMDA receptor. This guide provides a comprehensive overview of the discovery rationale, mechanism of action, and preclinical development of this compound, with a focus on its potential therapeutic application in ischemic stroke.
Discovery and Rationale
The discovery of this compound was driven by the need for a more targeted approach to neuroprotection in conditions such as ischemic stroke.[4] Overactivation of NMDA receptors is a key event in the ischemic cascade, leading to excessive calcium influx and subsequent activation of nNOS.[4] The resulting overproduction of NO contributes significantly to neuronal death.[3] While direct NMDA receptor antagonists have been explored, they are often associated with significant side effects due to the crucial role of these receptors in normal synaptic transmission.[5]
The strategy, therefore, shifted to disrupting the downstream signaling pathways of the NMDA receptor.[4] this compound was identified as a de novo small molecule that selectively inhibits the interaction between PSD-95 and nNOS.[4][6] PSD-95 acts as a scaffolding protein, linking nNOS to the NMDA receptor complex.[3] By disrupting this linkage, this compound prevents the targeted production of NO in response to NMDA receptor overactivation, offering a more refined therapeutic intervention.[4]
Mechanism of Action
This compound functions as an allosteric inhibitor of the PSD-95-nNOS protein-protein interaction.[1] It specifically binds to the β-finger of the nNOS-PDZ domain, a site distinct from the canonical ligand-binding pocket.[1] This binding induces a conformational change that prevents the interaction between the nNOS-PDZ domain and the corresponding PDZ domain of PSD-95.[1][3] Consequently, this compound suppresses NMDA-stimulated cGMP formation, a downstream marker of NO signaling, without affecting the catalytic activity of nNOS or the postsynaptic currents of the NMDA receptor.[1][6]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the NMDA receptor signaling pathway.
Preclinical Development
The preclinical development of this compound has primarily focused on its neuroprotective effects in models of ischemic stroke and its potential for treating other neurological conditions.
In Vitro Studies
In vitro assays were crucial in elucidating the mechanism and potency of this compound.
| Parameter | Value | Cell Type | Assay |
| IC₅₀ | 2.7 µM | Primary Hippocampal Neurons | NMDA-induced cGMP production |
Table 1: In Vitro Potency of this compound [1]
In Vivo Studies
In vivo studies have been conducted in various animal models to assess the efficacy and safety profile of this compound.
| Animal Model | Dosing | Key Findings |
| Mouse Model of NMDA-induced Thermal Hyperalgesia | 1 mg/kg, i.p. | Effective in treating hyperalgesia; peak plasma level of 55 ng/mL (0.2 µM). |
| Rat Model of Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg, i.p. | Significantly recovered neurobehavioral and memory impairments; more potent than DXM. |
| Rat Memory Models | 1, 4, and 10 mg/kg, i.p. | No impairment in spatial working memory or source memory. |
Table 2: Summary of In Vivo Efficacy of this compound [1][6]
Clinical Development
As of the current date, there is no publicly available information regarding the progression of this compound into clinical trials. The development status beyond preclinical studies is unknown.
Experimental Protocols
NMDA-induced cGMP Production Assay (in vitro)
This assay measures the ability of this compound to inhibit the downstream signaling of NMDA receptor activation.
-
Cell Culture : Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).
-
Compound Incubation : Neurons are pre-incubated with varying concentrations of this compound or vehicle for a specified period.
-
NMDA Stimulation : Cells are stimulated with NMDA to activate the NMDA receptors.
-
cGMP Measurement : Intracellular cGMP levels are measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis : The concentration of this compound that inhibits 50% of the NMDA-induced cGMP production (IC₅₀) is calculated.[1]
Middle Cerebral Artery Occlusion (MCAO) Model (in vivo)
This model is used to simulate ischemic stroke in rodents to evaluate the neuroprotective effects of this compound.[2][6]
-
Animal Preparation : Adult male rats are anesthetized.
-
Surgical Procedure : The middle cerebral artery is occluded for a defined period (e.g., 1 hour) using an intraluminal filament to induce focal cerebral ischemia.
-
Drug Administration : this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally after the ischemic period.[2][3]
-
Reperfusion : The filament is withdrawn to allow for reperfusion of the artery.
-
Behavioral and Histological Assessment : Over a period of several days, neurobehavioral scores are evaluated. Subsequently, brain tissue is analyzed to determine the infarct volume and assess neuronal death.[6]
Preclinical Evaluation Workflow
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising, targeted approach for neuroprotection in ischemic stroke and potentially other neurological disorders characterized by excitotoxicity. Its unique mechanism of uncoupling nNOS from the NMDA receptor complex allows for the mitigation of downstream damaging effects without the adverse effects associated with direct NMDA receptor antagonism. The robust preclinical data demonstrates its potential efficacy. However, the lack of publicly available information on its progression to clinical trials leaves its future therapeutic application uncertain. Further investigation into its clinical safety and efficacy is warranted.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biologymedjournal.com [biologymedjournal.com]
Foundational Research on IC87201 and its Role in Mitigating Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a key contributor to the pathophysiology of numerous neurological disorders, including ischemic stroke and traumatic brain injury. A central player in excitotoxic cascades is the N-methyl-D-aspartate receptor (NMDAR), whose overactivation leads to a massive influx of calcium ions and subsequent activation of downstream neurotoxic signaling pathways. One critical pathway involves the interaction between the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), which facilitates the production of nitric oxide (NO), a potent neurotoxic mediator. IC87201 has emerged as a small molecule inhibitor targeting this interaction, offering a promising therapeutic strategy to uncouple NMDAR activity from downstream neurotoxic signaling. This technical guide provides an in-depth overview of the foundational research on this compound, its proposed mechanism of action, and its effects on excitotoxicity, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Introduction to this compound
This compound is a small molecule that has been identified as an inhibitor of the protein-protein interaction between PSD-95 and nNOS.[1][2] By disrupting this interaction, this compound aims to mitigate the neurotoxic consequences of NMDAR overactivation without directly blocking the receptor's ion channel activity, which is crucial for normal synaptic function.[1] This targeted approach represents a significant advancement over traditional NMDAR antagonists, which are often associated with severe side effects that have limited their clinical utility.[1]
Mechanism of Action and the Scientific Debate
The initially proposed mechanism of action for this compound involves its allosteric inhibition of the PSD-95/nNOS interaction. It is thought to bind to the β-finger of the nNOS PDZ domain, thereby preventing its association with PSD-95. This disruption selectively attenuates the NMDAR-dependent production of NO and cyclic guanosine monophosphate (cGMP) without affecting the basal catalytic activity of nNOS.
However, it is crucial to acknowledge a significant point of debate within the scientific community regarding the direct molecular mechanism of this compound. Some biochemical and biophysical studies have challenged the initial hypothesis, presenting evidence that this compound may not directly bind to the extended nNOS-PDZ domain or inhibit the nNOS-PDZ/PSD-95-PDZ interaction in vitro.[3][4] These findings suggest that the observed neuroprotective effects of this compound in cellular and animal models might be mediated by interactions with other parts of the nNOS protein or through engagement with other signaling pathways that indirectly affect the nNOS/PSD-95 complex.[3]
Despite the ongoing discussion about its precise binding site, the functional outcome of this compound administration in models of excitotoxicity is consistently reported as the suppression of NMDAR-dependent NO production and subsequent neuroprotection.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (cGMP production) | 2.7 µM | Primary hippocampal neurons (DIV 14-21), NMDA-stimulated | |
| Effective Concentration | 10 and 100 nM | Attenuation of NMDA/glycine-induced decreases in neurite outgrowth | |
| Effective Concentration | 20 µM | Suppression of NMDA-stimulated cGMP formation in cultured hippocampal neurons |
Table 2: In Vivo Dosing and Administration of this compound
| Species | Dose Range | Route of Administration | Model | Reference |
| Mouse | 1, 4, and 10 mg/kg | Intraperitoneal (i.p.) | NMDA-induced thermal hyperalgesia | |
| Rat | 10 mg/kg | Intraperitoneal (i.p.) | Middle Cerebral Artery Occlusion (MCAO) | [3] |
Key Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical model is widely used to mimic focal cerebral ischemia, a common cause of stroke in humans.
Objective: To induce a transient focal cerebral ischemia to study the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
This compound solution and vehicle control
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
A loose ligature is placed around the origin of the ECA.
-
Gently insert the silicon-coated nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 60-90 minutes.
-
After the occlusion period, carefully withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a predetermined time point (e.g., at the onset of reperfusion).
-
Monitor the animals for neurological deficits using a standardized scoring system (e.g., Bederson's scale) at various time points post-surgery.
-
At the end of the experiment, euthanize the animals and perfuse the brains for infarct volume analysis (e.g., TTC staining).
cGMP Formation Assay in Primary Neuronal Cultures
This assay is used to quantify the production of cGMP, a downstream marker of NO signaling, in response to NMDA stimulation and to assess the inhibitory effect of this compound.
Objective: To measure the effect of this compound on NMDA-induced cGMP production in cultured neurons.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
Neurobasal medium and supplements
-
NMDA
-
This compound
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Plate primary neurons at an appropriate density and culture for 14-21 days in vitro (DIV).
-
Pre-incubate the neuronal cultures with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Stimulate the neurons with a specific concentration of NMDA (e.g., 50-100 µM) for a short duration (e.g., 2-5 minutes).
-
Terminate the reaction by aspirating the medium and adding ice-cold cell lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Quantify the cGMP concentration in the supernatants using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition of NMDA-stimulated cGMP formation against the log concentration of this compound.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: Proposed mechanism of this compound in the excitotoxicity pathway.
Experimental Workflow for MCAO Model
Caption: Workflow for assessing this compound efficacy in a rat MCAO model.
Experimental Workflow for cGMP Assay
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Therapeutic Potential of IC87201: A Technical Guide to a Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a small molecule inhibitor targeting the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a critical downstream component of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which is implicated in excitotoxic neuronal damage in a variety of neurological disorders. By uncoupling nNOS from the NMDAR complex, this compound selectively attenuates the detrimental overproduction of nitric oxide (NO) associated with NMDAR hyperactivation, without affecting the receptor's basal physiological functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details essential experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Ischemic stroke and other neurological conditions are characterized by excessive glutamate release and subsequent overactivation of NMDARs, leading to a massive influx of calcium ions and the activation of downstream signaling cascades that culminate in neuronal cell death.[1] One of the key neurotoxic pathways is mediated by the activation of nNOS, which produces nitric oxide, a highly reactive free radical. The spatial and temporal regulation of nNOS activity is orchestrated by its interaction with scaffolding proteins, most notably PSD-95. This compound emerges as a promising therapeutic candidate by specifically disrupting the PSD-95/nNOS complex, offering a more targeted approach to neuroprotection compared to broad NMDAR antagonists, which are often associated with significant side effects.[2]
Mechanism of Action
This compound is an allosteric inhibitor that binds to the β-finger of the nNOS PDZ domain, thereby preventing its interaction with the PDZ domain of PSD-95.[3] This disruption uncouples nNOS from the NMDAR signaling complex. Under pathological conditions of excessive NMDAR stimulation, this uncoupling prevents the targeted and sustained activation of nNOS, leading to a reduction in NO and cGMP formation.[3][4] Importantly, this compound does not inhibit the catalytic activity of nNOS directly, nor does it block NMDAR-mediated postsynaptic currents, thus preserving the physiological functions of both the enzyme and the receptor.[2][4]
References
The Modulatory Role of IC87201 on Nitric Oxide Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a small-molecule inhibitor that selectively targets the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This targeted disruption allosterically inhibits the N-methyl-D-aspartate (NMDA) receptor-dependent production of nitric oxide (NO), a key signaling molecule implicated in a range of physiological and pathophysiological processes, including excitotoxicity, neuroinflammation, and pain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS). In the central nervous system, the neuronal isoform, nNOS, is a critical component of glutamatergic signaling. Overactivation of NMDA receptors, a subtype of glutamate receptors, can lead to excessive calcium (Ca2+) influx and subsequent activation of nNOS, resulting in elevated NO levels. This cascade is a key contributor to excitotoxic neuronal damage observed in conditions such as ischemic stroke and traumatic brain injury.
The scaffolding protein PSD-95 plays a crucial role in coupling NMDA receptors to downstream signaling partners, including nNOS. By binding to both the NMDA receptor subunit GluN2B and nNOS, PSD-95 forms a ternary complex that facilitates efficient and localized NO production upon receptor activation. This compound was developed to specifically disrupt the interaction between the PDZ domain of nNOS and PSD-95, thereby offering a targeted approach to modulate NMDA receptor-nNOS signaling without directly affecting the enzymatic activity of nNOS or the ion channel function of the NMDA receptor.[1][2][3]
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of the PSD-95/nNOS interaction.[4] It does not bind to the canonical peptide-binding pocket of the nNOS PDZ domain but rather to a nearby site, inducing a conformational change that prevents its association with PSD-95.[4] This disruption effectively uncouples nNOS from the NMDA receptor signaling complex, leading to a reduction in NMDA-stimulated NO production.[4][5] A key feature of this compound is its specificity; it does not inhibit the catalytic activity of nNOS, preserving other physiological functions of the enzyme that are independent of NMDA receptor signaling.[5]
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Assay System | Reference |
| IC50 | 31 µM | In vitro nNOS-PSD95 binding assay | [6] |
| IC50 | 2.7 µM | NMDA-induced cGMP production in primary hippocampal neurons | [4] |
| EC50 | 23.9 µM | Disruption of PSD-95/nNOS interaction (AlphaScreen) | [1] |
Signaling Pathways
The primary signaling pathway affected by this compound is the NMDA receptor-dependent nitric oxide pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Downstream of NO production, one of the primary signaling cascades involves the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of Protein Kinase G (PKG). NO can also directly interact with other proteins through S-nitrosylation, affecting their function.
Experimental Protocols
The characterization of this compound and its effects on the PSD-95/nNOS interaction has relied on several key experimental techniques.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is utilized to verify the in-cell interaction between PSD-95 and nNOS and to demonstrate the disruptive effect of this compound.
Protocol Outline:
-
Cell Lysis: Culture appropriate neuronal cells (e.g., primary cortical neurons) and treat with either vehicle or this compound. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either PSD-95 or nNOS overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against both PSD-95 and nNOS to detect the co-immunoprecipitated protein. A reduction in the amount of the co-precipitated protein in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful in vitro technique to quantify the binding affinity between two molecules in solution. It is used to determine the IC50 of this compound for the disruption of the PSD-95/nNOS interaction.
Protocol Outline:
-
Reagent Preparation: Purify the interacting protein domains (e.g., the PDZ domain of nNOS and the relevant domains of PSD-95). Label one of the proteins with a fluorescent probe (e.g., fluorescein).
-
Binding Reaction: In a microplate, incubate a constant concentration of the fluorescently labeled protein with a serial dilution of the unlabeled binding partner.
-
This compound Titration: To determine the IC50, incubate the pre-formed fluorescent protein complex with increasing concentrations of this compound.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The binding of the small fluorescent protein to the larger protein partner results in a slower tumbling rate and an increase in fluorescence polarization.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the concentration of the unlabeled partner or this compound. Fit the data to a suitable binding or inhibition model to calculate the Kd or IC50.
cGMP Assay in Primary Neurons
This cell-based assay measures the functional consequence of disrupting the PSD-95/nNOS interaction by quantifying the downstream product of NO signaling, cGMP.
Protocol Outline:
-
Primary Neuron Culture: Culture primary hippocampal or cortical neurons to an appropriate density.
-
Treatment: Pre-incubate the neurons with varying concentrations of this compound or a vehicle control.
-
NMDA Stimulation: Stimulate the neurons with NMDA to activate the NMDA receptor-nNOS pathway.
-
Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular concentration of cGMP using a commercially available ELISA or other immunoassay kit.
-
Data Analysis: Plot the cGMP concentration as a function of this compound concentration and fit the data to determine the IC50 for the inhibition of NMDA-stimulated cGMP production.
Conclusion
This compound represents a targeted therapeutic strategy for modulating the nitric oxide signaling pathway downstream of NMDA receptor activation. By specifically disrupting the PSD-95/nNOS protein-protein interaction, it offers the potential to mitigate the detrimental effects of excessive NO production in various neurological disorders while preserving the physiological roles of both the NMDA receptor and nNOS. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapeutics targeting excitotoxic and nitrergic stress pathways.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide mediates N-methyl-d-aspartate receptor-induced activation of p21ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Activation Increases Free Radical Production through Nitric Oxide and NOX2 | Journal of Neuroscience [jneurosci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biologymedjournal.com [biologymedjournal.com]
- 6. Disruption of nNOS-PSD95 protein–protein interaction inhibits acute thermal hyperalgesia and chronic mechanical allodynia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IC87201: A Modulator of the nNOS-PSD95 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in neurological disorders. Initially identified as an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and Postsynaptic Density Protein 95 (PSD-95), its mechanism of action and pharmacological profile are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, with the formal name 2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol, is a synthetic compound with a molecular weight of 309.2 g/mol .[1] Its chemical identity is defined by the following parameters:
| Property | Value | Reference |
| CAS Number | 866927-10-8 | [1] |
| Molecular Formula | C13H10Cl2N4O | [1] |
| Formula Weight | 309.2 | [1] |
| SMILES | ClC1=CC(CNC2=CC3=C(N=NN3)C=C2)=C(O)C(Cl)=C1 | [1] |
| InChI | InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | [1] |
| InChIKey | QEHVTUCLCBXQIC-UHFFFAOYSA-N | [1] |
Solubility:
Mechanism of Action: A Complex Picture
This compound is widely described as an inhibitor of the interaction between the PDZ domain of nNOS and the PDZ domain of PSD-95.[1][2] This interaction is a critical component of the NMDA receptor signaling complex, where PSD-95 acts as a scaffold protein, linking nNOS to the NMDA receptor. Overactivation of the NMDA receptor, a phenomenon implicated in various neuropathologies, leads to excessive nitric oxide (NO) production by nNOS, contributing to excitotoxicity and neuronal damage.[3] By disrupting the nNOS-PSD95 interaction, this compound is proposed to uncouple nNOS from the NMDA receptor, thereby reducing NO production without directly inhibiting the enzymatic activity of nNOS or blocking the NMDA receptor ion channel.[4][5]
However, it is crucial to note that some biochemical and biophysical studies have presented conflicting evidence.[3] Research utilizing fluorescence polarization, isothermal titration calorimetry (ITC), and HSQC NMR has suggested that this compound may not directly interact with the extended nNOS-PDZ or any of the PSD-95 PDZ domains in vitro.[6] These findings suggest a more complex mechanism of action that may involve allosteric modulation or interaction with other components of the signaling complex.[2][6]
Proposed mechanism of this compound action.
Pharmacological Properties
This compound exhibits a range of biological activities, primarily related to its modulation of the nNOS-PSD95 signaling pathway. These effects have been characterized in various in vitro and in vivo models.
| Parameter | Value | Model System | Reference |
| IC50 (PSD-95/nNOS binding) | 31 µM | In vitro binding assay | [1] |
| IC50 (NMDA-induced cGMP production) | 2.7 µM | Primary rat hippocampal neurons | [1] |
| ED50 (Thermal hyperalgesia) | 0.1 mg/kg | Mouse model | [1] |
Key Experiments and Methodologies
The following sections detail the experimental protocols for key studies that have characterized the activity of this compound.
In Vitro Inhibition of NMDA-Stimulated cGMP Formation
This assay is crucial for assessing the functional consequence of disrupting the nNOS-PSD95 interaction in a cellular context.
Experimental Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologymedjournal.com [biologymedjournal.com]
- 6. researchgate.net [researchgate.net]
The Impact of IC87201 on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC87201 is a novel small molecule inhibitor that selectively disrupts the interaction between Postsynaptic Density-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a critical downstream signaling event following the activation of N-methyl-D-aspartate (NMDA) receptors, which are pivotal in mechanisms of synaptic plasticity, learning, and memory. By uncoupling nNOS from the NMDA receptor complex, this compound presents a targeted approach to modulate synaptic function and has shown promise in preclinical models of neurological disorders. This technical guide provides an in-depth analysis of the known effects of this compound on synaptic plasticity, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant research methodologies.
Introduction to this compound and its Molecular Target
This compound is a potent and selective inhibitor of the protein-protein interaction between the PDZ domain of PSD-95 and the N-terminal region of nNOS.[1][2] In the central nervous system, PSD-95 is a crucial scaffolding protein at the postsynaptic density of excitatory synapses. It plays a significant role in anchoring and organizing NMDA receptors and downstream signaling molecules. One such molecule is nNOS, the enzyme responsible for producing nitric oxide (NO), a retrograde messenger implicated in various forms of synaptic plasticity.
Upon activation of NMDA receptors by glutamate and co-agonist binding, the resulting influx of Ca2+ activates nNOS, which is strategically positioned by PSD-95 in close proximity to the receptor. This localized production of NO is thought to be a key step in the induction of certain forms of synaptic plasticity. This compound intervenes in this process by preventing the association of nNOS with PSD-95, thereby inhibiting NMDA receptor-dependent NO production without directly blocking the NMDA receptor ion channel. This targeted mechanism of action suggests that this compound could modulate synaptic plasticity with a potentially more favorable side-effect profile than broad NMDA receptor antagonists.
The Role of the PSD-95/nNOS/NO Pathway in Synaptic Plasticity
The interaction between PSD-95 and nNOS, and the subsequent production of nitric oxide, are integral to the molecular machinery governing long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
Signaling Pathway Overview:
Nitric oxide acts as a retrograde messenger, diffusing from the postsynaptic spine to the presynaptic terminal to enhance neurotransmitter release, a process contributing to the expression of LTP. Postsynaptically, the NO/cGMP/PKG signaling cascade can influence the phosphorylation state and trafficking of AMPA receptors, which are critical for the expression of both LTP and LTD.
Experimental Evidence of this compound's Impact on Synaptic Function
While direct studies on this compound's effect on LTP and LTD are limited, research on inhibitors of the PSD-95-nNOS interaction and related pathways provides valuable insights.
Biochemical and Cellular Assays
Experiments in cultured hippocampal neurons have demonstrated that this compound effectively suppresses NMDA-stimulated cGMP formation, a downstream marker of NO signaling.[1][2] This confirms the compound's ability to disrupt the NMDA receptor-nNOS signaling cascade at its intended target.
Table 1: Effect of this compound on NMDA-Stimulated cGMP Formation
| Cell Type | Treatment | Outcome | Reference |
| Cultured Hippocampal Neurons | This compound (20 µM) + NMDA | Suppression of cGMP formation relative to vehicle | [1] |
Electrophysiological Studies
A study on ZL006, a structurally related PSD-95-nNOS inhibitor, found that it impaired long-term potentiation in the basolateral amygdala. This suggests that the disruption of the PSD-95-nNOS interaction can indeed prevent the induction of this form of synaptic plasticity. Given the similar mechanism of action, it is plausible that this compound would have a comparable inhibitory effect on LTP in various brain regions. However, direct electrophysiological studies measuring the effect of this compound on field excitatory postsynaptic potentials (fEPSPs) during LTP and LTD induction protocols are needed to confirm this.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on synaptic plasticity.
Primary Neuronal Culture and cGMP Assay
Objective: To quantify the effect of this compound on NMDA-receptor mediated cGMP production.
Protocol:
-
Cell Culture: Prepare primary hippocampal or cortical neuron cultures from embryonic day 18 (E18) rat or mouse embryos. Plate neurons on poly-D-lysine coated plates and maintain in neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: At days in vitro (DIV) 14-21, pre-incubate the neuronal cultures with this compound at various concentrations (e.g., 1-50 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Stimulate the neurons with NMDA (e.g., 50-100 µM) and a co-agonist like glycine (e.g., 10 µM) for a short duration (e.g., 2-5 minutes).
-
Lysis and Assay: Terminate the stimulation by aspirating the medium and lysing the cells. Measure intracellular cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Data Analysis: Normalize cGMP levels to total protein concentration for each sample. Compare cGMP levels in this compound-treated groups to the vehicle-treated, NMDA-stimulated group.
Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To assess the impact of this compound on the induction and maintenance of LTP at hippocampal synapses.
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rats or mice. Allow slices to recover in an interface or submerged chamber with oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: After obtaining a stable baseline fEPSP for at least 20 minutes, apply this compound or vehicle to the perfusing aCSF.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline. Compare the degree of potentiation between this compound-treated and vehicle-treated slices.
Potential Implications and Future Directions
This compound's targeted mechanism of inhibiting the PSD-95-nNOS interaction holds significant therapeutic potential. By modulating NMDA receptor signaling without direct channel blockade, this compound may offer a way to correct aberrant synaptic plasticity in pathological conditions while minimizing the cognitive and psychotomimetic side effects associated with NMDA receptor antagonists.
Future research should focus on:
-
Direct Electrophysiological Characterization: Conducting comprehensive studies to quantify the effects of this compound on LTP and LTD in various brain regions, such as the hippocampus and cortex.
-
Behavioral Studies: Investigating the impact of this compound on learning and memory in animal models to correlate its effects on synaptic plasticity with cognitive outcomes.
-
Structural Plasticity: Examining whether this compound influences structural changes at the synapse, such as alterations in dendritic spine morphology, that are associated with long-term synaptic plasticity.
-
Disease Models: Evaluating the therapeutic efficacy of this compound in animal models of diseases characterized by synaptic dysfunction, such as Alzheimer's disease, stroke, and neuropathic pain.
Conclusion
This compound represents a promising pharmacological tool for dissecting the role of the PSD-95-nNOS signaling pathway in synaptic plasticity. Its ability to selectively uncouple nNOS from the NMDA receptor complex provides a refined approach to modulating synaptic function. While current evidence strongly suggests an inhibitory role in NMDA receptor-dependent plasticity, further detailed electrophysiological and behavioral studies are required to fully elucidate its impact and therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the intricate relationship between this compound and the dynamic processes of synaptic plasticity.
References
Preliminary Efficacy of IC87201 in Attenuating Neuronal Excitotoxicity: A Review of Preclinical Findings in Ischemic Neurodegenerative Models
For distribution among Researchers, Scientists, and Drug Development Professionals.
This technical whitepaper provides a comprehensive overview of the current preclinical data on IC87201, a novel small molecule inhibitor of the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) interaction. The available research, primarily conducted in rodent models of cerebral ischemia, suggests a potential neuroprotective role for this compound by mitigating N-methyl-D-aspartate (NMDA) receptor-dependent excitotoxicity. While direct studies in classical neurodegenerative disease models such as Alzheimer's, Parkinson's, or Huntington's disease are not yet available in the public domain, the findings from ischemic injury models hold significant relevance due to the shared pathological mechanism of excitotoxicity in various neurodegenerative conditions.
Core Mechanism of Action
This compound is designed to selectively disrupt the interaction between PSD95 and nNOS.[1][2][3] This interaction is a critical downstream step in the NMDA receptor signaling cascade that, when overactivated, leads to excessive production of nitric oxide (NO) and subsequent neuronal damage.[3] By inhibiting this protein-protein interaction, this compound aims to reduce the production of neurotoxic levels of NO without directly blocking the NMDA receptor's ion channel function, which is crucial for normal synaptic transmission.[1] This targeted approach is proposed to offer a more favorable safety profile compared to traditional NMDA receptor antagonists, which can have significant side effects.[1][4]
Summary of Preclinical Data
The primary model used to evaluate the neuroprotective effects of this compound is the middle cerebral artery occlusion (MCAO) model in rats, which simulates the ischemic conditions of a stroke.[2][3] Studies have consistently demonstrated that administration of this compound following an ischemic event leads to significant improvements in neurological outcomes.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from published studies on this compound in the rat MCAO model.
Table 1: Effects of this compound on Neurobehavioral and Memory Function [2][5]
| Parameter | MCAO Group | MCAO + this compound Group | MCAO + DXM Group | Sham Group |
| Modified Neurological Severity Scores (mNSS) | Significantly impaired | Significantly improved vs. MCAO | Improved vs. MCAO | No impairment |
| Passive Avoidance Test (Memory) | Significant memory deficit | Significant improvement in memory retention vs. MCAO | Improvement in memory retention vs. MCAO | No deficit |
DXM (Dextromethorphan) is an NMDA receptor antagonist used as a comparator.[2][5]
Table 2: Stereological Analysis of Brain Tissue Following Ischemia [2][3]
| Parameter | MCAO Group | MCAO + this compound Group | MCAO + DXM Group | Sham Group |
| Total Infarcted Volume | Significant infarct volume | Significantly reduced infarct volume vs. MCAO | Reduced infarct volume vs. MCAO | No infarct |
| Total Number of Neurons (Hippocampus CA1 & CA3) | Significant neuronal loss | Significantly attenuated neuronal loss vs. MCAO | Attenuated neuronal loss vs. MCAO | No neuronal loss |
| Total Number of Dead Neurons (Hippocampus CA1 & CA3) | Significant increase in dead neurons | Significantly reduced number of dead neurons vs. MCAO | Reduced number of dead neurons vs. MCAO | No increase in dead neurons |
| Total Number of Neurons (Striatum) | Significant neuronal loss | Neuronal loss prevented vs. MCAO | Neuronal loss observed | No neuronal loss |
| Total Number of Non-Neuronal Cells (Striatum) | Significant decrease | Recovered to near sham levels | No significant recovery | Normal levels |
Experimental Protocols
The following provides a detailed methodology for the key experimental model cited in the preliminary studies of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats[1][2][3]
Objective: To induce transient focal cerebral ischemia to model stroke-like conditions and evaluate the neuroprotective effects of this compound.
Animals: Adult male Sprague-Dawley rats (275–350 g) are typically used.[1][3]
Procedure:
-
Anesthesia: Animals are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Preparation: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: The suture remains in place for a defined period, typically 60 minutes, to induce ischemia.[2][3]
-
Reperfusion: The suture is withdrawn to allow for the restoration of blood flow to the MCA territory.
-
Drug Administration: this compound (e.g., 10 mg/kg) or a vehicle control is administered via intraperitoneal injection after the ischemic period.[3]
-
Post-Operative Care: Animals are monitored for recovery, and body temperature is maintained at 37°C.
Outcome Measures:
-
Neurobehavioral Assessment: Neurological deficits are assessed daily for up to 7 days using scoring systems like the modified Neurological Severity Scores (mNSS).[2][5]
-
Memory Evaluation: Memory performance is evaluated using tests such as the passive avoidance test.[2][5]
-
Histological Analysis: At the end of the study period, brains are harvested for stereological analysis to quantify infarct volume and cell death in specific regions like the hippocampus and striatum.[2][3]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the PSD95-nNOS interaction, a key step in NMDA receptor-mediated excitotoxicity.
Experimental Workflow for MCAO Model
Caption: Experimental workflow for evaluating this compound in a rat model of middle cerebral artery occlusion.
Conclusion and Future Directions
The preliminary data on this compound from preclinical models of cerebral ischemia are promising. The compound has demonstrated a significant neuroprotective effect, attenuating neuronal death, reducing infarct volume, and improving functional outcomes. Its targeted mechanism of action, which uncouples the NMDA receptor from the downstream excitotoxic pathway involving nNOS, presents a compelling rationale for its further development.
For the field of neurodegenerative disease research, these findings warrant further investigation. Excitotoxicity is a well-established component of the pathological cascade in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Therefore, future preclinical studies should aim to evaluate the efficacy of this compound in established animal models of these specific neurodegenerative disorders. Such studies would be crucial in determining the broader therapeutic potential of this compound as a disease-modifying agent for a range of devastating neurological conditions.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IC87201 In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
IC87201 is a small molecule inhibitor that selectively disrupts the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] This interaction is a key downstream step in the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in excitotoxicity and neuronal damage under pathological conditions such as ischemic stroke.[3][4][5] By uncoupling nNOS from the NMDA receptor complex, this compound reduces the production of nitric oxide (NO) and subsequent cellular damage without directly blocking the NMDA receptor's ion channel activity.[1][2] This targeted mechanism of action makes this compound a promising therapeutic candidate for neuroprotection in conditions like cerebral ischemia.[3][5][6]
These application notes provide detailed protocols for in vivo studies using this compound, primarily focusing on a rodent model of ischemic stroke. The provided methodologies are based on published research and aim to guide researchers in designing and executing their own experiments.
Mechanism of Action: Signaling Pathway
This compound functions by allosterically binding to the β-finger of the nNOS-PDZ domain, which in turn inhibits the interaction between nNOS and the PDZ domain of PSD-95.[2] This prevents the NMDA receptor-mediated activation of nNOS and the subsequent production of neurotoxic levels of nitric oxide.
Caption: Mechanism of action of this compound in the NMDA receptor signaling pathway.
In Vivo Experimental Protocols
The following protocols are primarily based on studies investigating the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
Animal Model and Drug Administration
-
Drug Preparation: this compound is dissolved in a vehicle solution. A common vehicle consists of 3% DMSO, with the remainder being a 1:1:18 mixture of emulphor, ethanol, and 0.9% NaCl.[2][7] Another described vehicle is 20% DMSO and 80% of a 1:1:8 mixture of ethanol:emulphor:saline.[8]
-
Dosage and Administration: A frequently used dosage is 10 mg/kg administered via intraperitoneal (i.p.) injection.[1][6][8][9] This administration is typically performed after the ischemic event.[1][3][5]
Middle Cerebral Artery Occlusion (MCAO) Procedure
This procedure induces transient focal cerebral ischemia.
Materials:
-
Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), intraperitoneal injection.[1][6]
-
Heating pad and rectal thermometer to maintain body temperature at 37°C.[1]
-
Surgical instruments.
-
Intraluminal filament.
Protocol:
-
Anesthetize the rat with an intraperitoneal injection of Ketamine and Xylazine.[1][6]
-
Place the animal on a heating pad to maintain its core body temperature at 37°C.[1]
-
Make a midline incision on the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][6]
-
Carefully dissect the arteries from the surrounding nerves and sheath.[1][6]
-
Introduce an intraluminal filament to induce transient brain ischemia for a specified duration, typically one hour.[1][3][5]
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Caption: Experimental workflow for the MCAO procedure and this compound administration.
Post-Ischemia Evaluations
A battery of behavioral, physiological, and histological tests can be performed to assess the therapeutic efficacy of this compound.
1. Neurobehavioral Assessment:
-
Modified Neurological Severity Scores (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. The assessment is typically performed daily for seven days post-MCAO.[3][5][10]
-
Passive Avoidance Test: This test evaluates learning and memory. It is often conducted on the last two days of a seven-day experimental period.[3][5][10]
2. Physiological Monitoring:
-
Electrocardiogram (ECG): ECG recordings can be used to assess heart rate variability (HRV), which can be affected by cerebral ischemia. Recordings are typically taken before and 48 hours after ischemia and drug administration.[1][11]
3. Histological and Stereological Analysis:
-
Brain Tissue Preparation: On the final day of the experiment (e.g., day seven), animals are euthanized, and the brains are prepared for analysis.[3][5]
-
Stereological Studies: This analysis of brain sections can quantify the total and infarcted brain volumes, as well as the total number of neurons, non-neuronal cells, and dead neurons in specific brain regions like the hippocampus (CA1 and CA3) and striatum.[3][5][6]
Data Presentation
The following tables summarize quantitative data from representative in vivo studies of this compound.
Table 1: Experimental Groups and Dosing
| Group | Treatment | Dosage | Route of Administration |
| Sham | No MCAO, No Drug | - | - |
| MCAO | MCAO + Vehicle | - | Intraperitoneal |
| MCAO + this compound | MCAO + this compound | 10 mg/kg | Intraperitoneal |
| MCAO + DXM | MCAO + Dextromethorphan | 50 mg/kg | Intraperitoneal |
DXM (Dextromethorphan) is often used as a comparator, as it is an NMDA receptor antagonist.[1][3][5][9]
Table 2: Summary of In Vivo Effects of this compound in a Rat MCAO Model
| Parameter | Effect of MCAO | Effect of this compound Treatment | Reference |
| Neurobehavioral | |||
| mNSS | Increased (impaired function) | Significantly reduced (improved function) | [3][5] |
| Memory (Passive Avoidance) | Impaired | Significantly improved | [3][5] |
| Physiological | |||
| Heart Rate | Increased | Returned to pre-ischemic levels | [1][11] |
| Heart Rate Variability (SDRR) | Significantly reduced | Recovered to pre-ischemic levels | [1][11] |
| Histological (Striatum) | |||
| Infarcted Volume | Increased | Significantly reduced | [6] |
| Total Neuronal Cells | Decreased | Increased | [6] |
| Total Dead Cells | Increased | Decreased | [6] |
Conclusion
This compound demonstrates significant neuroprotective effects in in vivo models of ischemic stroke. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this PSD-95/nNOS interaction inhibitor. These studies show that this compound can ameliorate behavioral deficits, reduce cardiac dysfunction, and decrease brain tissue damage following cerebral ischemia.[1][3][5][6] Its targeted mechanism, downstream of the NMDA receptor, may offer a favorable safety profile compared to direct NMDA receptor antagonists.[6][7]
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]
- 6. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: IC87201 in Rodent Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of IC87201 in rodent models of ischemic stroke, based on currently available preclinical research. The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a small molecule inhibitor that disrupts the interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a key step in the excitotoxicity cascade initiated by the overactivation of N-Methyl-D-Aspartate (NMDA) receptors during an ischemic event. By uncoupling nNOS from the NMDA receptor complex, this compound reduces the production of nitric oxide, a key mediator of neuronal damage, without directly affecting the ion channel function of the NMDA receptor. This targeted approach aims to mitigate ischemic brain injury while potentially avoiding the side effects associated with direct NMDA receptor antagonists.[1]
Signaling Pathway
The signaling pathway targeted by this compound is depicted below. Overstimulation of NMDA receptors by glutamate leads to an influx of calcium, which activates nNOS. The localization of nNOS to the NMDA receptor via PSD-95 is critical for this activation. This compound intervenes by preventing the binding of nNOS to PSD-95.
Recommended Dosage and Administration in Rodent Models
Important Note: All published studies to date have utilized rat models of stroke. While a dosage of 10 mg/kg has been shown to be effective in rats, this may require optimization for mouse models. Researchers should consider performing dose-response studies when transitioning to mouse experiments. A structurally related compound, ZL006, which also disrupts the nNOS-PSD-95 interaction, has demonstrated neuroprotective effects in both mouse and rat stroke models, suggesting the target is viable across both species.[1]
The following table summarizes the quantitative data from key studies on this compound in rat models of stroke.
| Parameter | Details | Reference |
| Animal Model | Adult Male Sprague-Dawley or Wistar Rats | [1][2][3][4][5] |
| Stroke Induction | Middle Cerebral Artery Occlusion (MCAO) for 1 hour | [1][2][3][4][5] |
| Dosage | 10 mg/kg | [5] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][3][5] |
| Timing of Administration | Single dose administered after ischemia/reperfusion | [2][3][5] |
| Observed Effects | - Reduced infarct volume- Improved neurobehavioral scores- Increased number of viable neurons and non-neuronal cells in the striatum- Decreased number of dead cells in the striatum- Amelioration of post-stroke cardiac dysfunction (improved heart rate variability) | [1][2][5] |
Experimental Protocols
The following are generalized protocols based on the available literature for studying the effects of this compound in a rat model of ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This procedure induces a focal cerebral ischemia.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., intraperitoneal injection of Ketamine at 100 mg/kg and Xylazine at 10 mg/kg).[1]
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the common carotid artery.
-
Carefully separate the external and internal carotid arteries.
-
Introduce a filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) into the internal carotid artery and advance it to the origin of the middle cerebral artery to induce occlusion.
-
After the desired occlusion period (e.g., 1 hour), withdraw the filament to allow for reperfusion.
-
-
Sham Control: Perform the same surgical procedure without advancing the filament to occlude the middle cerebral artery.
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., normal saline).
-
Administration: Administer a single dose of this compound (10 mg/kg) via intraperitoneal injection following the ischemic period.[5]
Neurobehavioral Assessment
-
Timeline: Evaluate neurobehavioral function at baseline (before MCAO) and at various time points post-stroke (e.g., daily for 7 days).
-
Scoring System: Utilize a standardized neurological severity score (e.g., modified Neurological Severity Scores - mNSS) to assess motor, sensory, reflex, and balance functions.[2][4]
Histological and Stereological Analysis
-
Tissue Preparation: At the study endpoint (e.g., 7 days post-stroke), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Sectioning: Cryosection or embed the brain in paraffin for sectioning.
-
Staining: Use appropriate stains to visualize the infarct area (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) and for cellular analysis (e.g., Nissl staining).
-
Analysis: Perform stereological analysis to quantify infarct volume, and the number of neurons, non-neuronal cells, and dead cells in specific brain regions like the hippocampus and striatum.[2][3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a rodent model of stroke.
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biologymedjournal.com [biologymedjournal.com]
Application Notes and Protocols for IC87201 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC87201 is a small molecule inhibitor that selectively disrupts the interaction between Postsynaptic Density-95 (PSD-95) protein and neuronal Nitric Oxide Synthase (nNOS). In the central nervous system, overactivation of N-methyl-D-aspartate (NMDA) receptors, often occurring during excitotoxic events such as ischemic stroke, leads to excessive calcium influx. This triggers the activation of nNOS, which is anchored to the NMDA receptor complex by PSD-95, resulting in the production of nitric oxide (NO) and subsequent neuronal damage. This compound offers a targeted therapeutic approach by uncoupling nNOS from the NMDA receptor complex, thereby inhibiting the downstream excitotoxic signaling cascade without directly blocking the NMDA receptor's ion channel function.[1][2] Recent in vitro studies have demonstrated the neuroprotective potential of this compound in primary neuronal cultures, highlighting its utility in neurodegenerative disease research and drug development.[1]
Mechanism of Action
This compound acts downstream of NMDA receptor activation. By binding to the PSD-95 protein, it prevents the recruitment and activation of nNOS. This targeted disruption inhibits the production of nitric oxide and its downstream effector, cyclic guanosine monophosphate (cGMP), which are key mediators of neuronal injury in excitotoxic conditions.[1] This mechanism allows for the preservation of normal NMDA receptor function, a significant advantage over traditional NMDA receptor antagonists that can cause numerous side effects.
Data Presentation
The following table summarizes the available quantitative data on the effects of this compound in primary neuronal cell cultures.
| Cell Type | Application | This compound Concentration | Observed Effect | Reference |
| Cultured Cortical Neurons | Neuroprotection against excitotoxicity | Dose-dependent | Attenuated neuronal injury and apoptotic cell death. | (Gan et al., 2014) cited in[1] |
| Cultured Hippocampal Neurons | Inhibition of NMDA-stimulated NO production | 20 µM | Reduced cGMP levels, a marker for nitric oxide production. | (Smith et al., 2016) cited in[1] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound in preventing excitotoxicity.
Experimental Protocols
This section provides detailed protocols for the use of this compound in primary neuronal cultures.
Protocol 1: Preparation of Primary Cortical or Hippocampal Neuronal Cultures
This protocol is adapted from standard procedures for isolating and culturing primary neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate®-A medium
-
Papain and DNase I
-
Plating Medium: Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
37°C water bath and cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Dissection:
-
Euthanize pregnant E18 dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horn and place it in ice-cold Hibernate®-A medium.
-
Isolate embryonic brains and dissect the cortices or hippocampi under a dissecting microscope.
-
Mince the tissue into small pieces.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile conical tube containing a papain/DNase I solution.
-
Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
-
Cell Dissociation:
-
Stop the digestion by adding an equal volume of plating medium containing a papain inhibitor or serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) onto poly-D-lysine or poly-L-ornithine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
-
Culture Maintenance:
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed maintenance medium (Neurobasal® with B-27® and GlutaMAX™).
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Induction of Excitotoxicity and Treatment with this compound
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
NMDA solution (e.g., 10 mM stock in sterile water)
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Neurobasal® medium (serum-free)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation:
-
On the day of the experiment, gently wash the neuronal cultures twice with pre-warmed, serum-free Neurobasal® medium.
-
-
This compound Pre-treatment:
-
Prepare working concentrations of this compound in serum-free Neurobasal® medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the this compound-containing medium to the designated wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO only).
-
-
NMDA-induced Excitotoxicity:
-
Prepare the NMDA treatment solution in serum-free Neurobasal® medium at the desired final concentration (e.g., 50-100 µM).
-
Add the NMDA solution directly to the wells already containing this compound or vehicle.
-
Incubate for the desired duration (e.g., 15-30 minutes for acute excitotoxicity) at 37°C.
-
-
Washout and Recovery:
-
After the NMDA exposure, gently remove the treatment medium and wash the cells three times with pre-warmed serum-free Neurobasal® medium.
-
Add fresh, pre-warmed maintenance medium to all wells.
-
Return the cultures to the incubator for 24 hours to allow for the development of neuronal injury.
-
Protocol 3: Assessment of Neuroprotection
A. Cell Viability Assay (e.g., LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Procedure:
-
After the 24-hour recovery period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with a lysis buffer).
B. Apoptosis Assay (e.g., TUNEL Staining)
This method detects DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Perform the TUNEL staining according to the manufacturer's protocol.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Protocol 4: Measurement of cGMP Levels
This protocol outlines a general procedure for measuring cGMP, a downstream marker of NO signaling.
Procedure:
-
Culture and treat the primary neurons with this compound and/or NMDA as described in Protocol 2.
-
At the desired time point after NMDA stimulation (e.g., 5-10 minutes), lyse the cells using the lysis buffer provided in a cGMP enzyme immunoassay (EIA) kit.
-
Follow the manufacturer's instructions for the cGMP EIA kit to measure the cGMP concentration in the cell lysates.
-
Normalize the cGMP levels to the total protein concentration in each sample.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Workflow for evaluating this compound in primary neurons.
References
Application Notes and Protocols for Intraperitoneal Administration of IC87201 in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (i.p.) administration of IC87201 in rat models, with a focus on its application in neuroscience research, particularly in stroke and opioid reward studies.
Introduction
This compound is a small molecule inhibitor that disrupts the interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in various neurological conditions. By uncoupling nNOS from the NMDA receptor complex, this compound can reduce excitotoxicity and nitric oxide-mediated damage without directly blocking the NMDA receptor channel itself.[1] This targeted mechanism of action makes this compound a promising therapeutic candidate for conditions such as ischemic stroke and potentially for modulating reward pathways in addiction.
Applications in Rat Models
Intraperitoneal administration of this compound in rats has been primarily investigated in two main areas:
-
Cerebral Ischemia (Stroke): In rat models of middle cerebral artery occlusion (MCAO), this compound has been shown to reduce brain injury, improve neurological outcomes, and ameliorate post-stroke complications like cardiac dysfunction.[1][3][4][5][6][7][8][9]
-
Opioid Reward and Relapse: Studies have explored the effect of this compound on the rewarding properties of opioids like morphine, suggesting a role in modulating addiction-related behaviors.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the intraperitoneal administration of this compound in rats.
Table 1: Neurobehavioral and Histological Outcomes in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | MCAO Group | MCAO + this compound (10 mg/kg) Group | MCAO + DXM (50 mg/kg) Group | Reference |
| Neurological Deficit Score (post-ischemia) | Significantly higher | Significantly recovered | Recovered (less potent than this compound) | [1][3][4][6][7] |
| Infarcted Volume | Increased | Significantly reduced | Reduced | [3][4][6][7] |
| Total Number of Neurons (Hippocampus CA1 & CA3) | Decreased | Significantly increased | Increased | [3][4][6] |
| Total Number of Dead Neurons (Striatum) | Increased | Significantly decreased | Decreased | [7] |
DXM (Dextromethorphan) is an NMDA receptor antagonist used for comparison.
Table 2: Cardiovascular Parameters in a Rat Model of MCAO
| Parameter | Pre-ischemia | Post-ischemia (MCAO Group) | Post-ischemia (MCAO + this compound Group) | Reference |
| R-R Interval | Normal | Decreased | Significantly returned to normal | [1] |
| Heart Rate | Normal | Increased | Normalized | [1] |
| LF/HF Ratio | Normal | Enhanced | Returned to pre-ischemic level | [1] |
| QT Interval | Normal | Significantly prolonged | Significantly reduced | [5][9] |
LF/HF ratio is an index of the autonomic nervous system balance.
Table 3: Conditioned Place Preference (CPP) for Morphine
| Treatment Group | Outcome | Reference |
| Morphine (6 mg/kg) | Induced CPP | [2] |
| This compound (10 mg/kg) alone | No intrinsic reward or aversion | [2] |
| Morphine (6 mg/kg) + this compound (10 mg/kg) | Blocked morphine-induced CPP | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound.[1][3][4][6][7]
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats (275-350 g).[1]
-
Acclimatization: House rats for at least one week prior to surgery with controlled light-dark cycles, temperature, and ad libitum access to food and water.[1]
2. Materials:
-
This compound
-
Vehicle solution (e.g., 20% DMSO and 80% of a 1:1:8 ratio of ethanol:emulphor:saline).[2]
-
Ketamine (100 mg/kg) and Xylazine (10 mg/kg) for anesthesia.[1]
-
Sterile syringes and needles (23-25 gauge).
-
Animal scale.
-
Heating pad and rectal thermometer to maintain core body temperature at 37°C.[1]
3. MCAO Procedure (Intraluminal Filament Technique):
-
Anesthetize the rat with an intraperitoneal injection of Ketamine and Xylazine.[1]
-
Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]
-
Introduce a silicon-coated 4-0 monofilament nylon suture into the ICA via the CCA to occlude the middle cerebral artery for one hour.[1]
-
After the ischemic period, withdraw the filament to allow for reperfusion.
4. This compound Preparation and Administration:
-
Prepare a stock solution of this compound. For a 10 mg/kg dose, dissolve this compound in the vehicle solution. The final injection volume is typically 2 ml/kg.[2]
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection after the ischemic period (e.g., at the time of reperfusion or up to 4 hours post-ischemia).[1][7]
-
To perform the i.p. injection, restrain the rat and insert the needle into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
5. Post-Operative Care and Assessment:
-
Monitor the animal's recovery from anesthesia and surgery.
-
Evaluate neurobehavioral scores at various time points (e.g., 4 hours, 24 hours, and daily for 7 days) using a standardized scale such as the modified Neurological Severity Scores (mNSS) or the Garcia neurological test.[3][7]
-
At the end of the study period, animals can be euthanized for histological analysis of the brain to determine infarct volume and neuronal cell counts.[3][7]
Protocol 2: Intraperitoneal Administration of this compound in a Rat Model of Morphine-Induced Conditioned Place Preference (CPP)
This protocol is adapted from research investigating the role of this compound in opioid reward.[2]
1. Animal Model:
-
Species: Adult male rats.
2. Materials:
-
This compound
-
Morphine
-
Vehicle solution (e.g., 20% DMSO and 80% of a 1:1:8 ratio of ethanol:emulphor:saline).[2]
-
CPP apparatus with distinct chambers.
-
Sterile syringes and needles.
3. CPP Procedure:
-
Pre-Conditioning (Day 1): Allow rats to freely explore all chambers of the CPP apparatus for a set duration (e.g., 15-30 minutes) to establish baseline preference.
-
Conditioning (Days 2-9):
-
On alternate days, administer morphine (e.g., 6 mg/kg, i.p.) and immediately confine the rat to one of the conditioning chambers.
-
On the intervening days, administer vehicle and confine the rat to the other conditioning chamber.
-
To test the effect of this compound, co-administer this compound (10 mg/kg, i.p.) with morphine during the conditioning sessions.[2] A separate control group should receive this compound alone to assess its intrinsic rewarding or aversive properties.[2]
-
-
Post-Conditioning Test (Day 10): In a drug-free state, allow the rats to freely explore all chambers of the CPP apparatus. Record the time spent in each chamber.
4. Data Analysis:
-
An increase in time spent in the drug-paired chamber during the post-conditioning test is indicative of CPP.
-
Compare the CPP scores between the morphine-only group and the morphine + this compound group to determine if this compound blocked the rewarding effects of morphine.
Visualizations
Signaling Pathway
Caption: this compound mechanism of action in the NMDA receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for studying this compound in a rat MCAO model.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]
- 5. Investigation of the Effect of this compound a PSD95/nNOS Inhibitor on Reducing Cardiac Complications After Stroke in Male Rats - Yafteh [yafte.lums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Revolutionizing Preclinical Research: A Guide to IC87201 Solution Preparation for Animal Studies
For Immediate Release
[City, State] – [Date] – In a significant step forward for neuroscience and drug development research, comprehensive application notes and protocols for the preparation of IC87201 solutions for in vivo animal studies are now available. These guidelines are designed to assist researchers, scientists, and drug development professionals in accurately and effectively administering this promising PSD-95/nNOS inhibitor in preclinical models.
This compound is a small molecule inhibitor that disrupts the interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2][3] This interaction is a critical downstream step in the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in a variety of neurological disorders, including stroke and neuropathic pain.[1][2][3][4] By targeting this protein-protein interaction, this compound offers a novel therapeutic strategy with the potential for greater specificity and reduced side effects compared to direct NMDA receptor antagonists.[1]
These detailed protocols provide standardized methods for the preparation of this compound for intraperitoneal (i.p.) injection, a common administration route in rodent models. The guidelines also include vehicle formulations that have been successfully used in published studies, ensuring researchers can replicate and build upon existing findings.
Quantitative Data Summary
For ease of comparison and experimental planning, the following table summarizes key quantitative data for this compound administration.
| Parameter | Value | Animal Model | Administration Route | Source |
| Dosage Range | 1, 4, and 10 mg/kg | Mice, Rats | Intraperitoneal (i.p.) | [5][6] |
| Effective Dose (Neuroprotection) | 10 mg/kg | Rats | Intraperitoneal (i.p.) | [1][7] |
| Effective Dose (Pain) | 1 mg/kg | Mice | Intraperitoneal (i.p.) | [5] |
| Vehicle Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | Oral and Intraperitoneal injection | [5] |
| Vehicle Formulation 2 | 3% DMSO in 1:1:18 Emulphor:Ethanol:0.9% NaCl | Mice | Intraperitoneal (i.p.) | [5] |
| Vehicle Formulation 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | N/A | Oral and Intraperitoneal injection | [5] |
| Injection Volume | 1 mL/kg | Mice | Intraperitoneal (i.p.) | [5] |
| IC50 (NMDA-induced cGMP) | 2.7 µM | Primary hippocampal neurons | In vitro | [5] |
| Storage (Stock Solution) | -20°C for 1 year or -80°C for 2 years | N/A | N/A | [5] |
Signaling Pathway
This compound exerts its effect by disrupting the interaction between PSD-95 and nNOS, which is a key step in the downstream signaling cascade of the NMDA receptor. The following diagram illustrates this pathway.
Experimental Protocols
Below are detailed protocols for the preparation of this compound solutions for intraperitoneal administration in animal studies.
Protocol 1: this compound Formulation using DMSO, PEG300, Tween-80, and Saline
This protocol is suitable for preparing a suspended solution of this compound for oral and intraperitoneal injections.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This may require gentle warming or vortexing.
-
-
Prepare the Final Formulation:
-
For a final concentration of 2.5 mg/mL, the volumetric ratio of the solvents is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG300 to the tube and mix thoroughly by vortexing.
-
Add Tween-80 and vortex again to ensure a homogenous mixture.
-
Finally, add the sterile saline to reach the final volume and vortex thoroughly.
-
If precipitation occurs, use an ultrasonic bath to aid dissolution and create a fine suspension.[5]
-
-
Administration:
Protocol 2: this compound Formulation using DMSO, Emulphor, Ethanol, and Saline
This protocol provides an alternative vehicle formulation for intraperitoneal injection.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Emulphor (or a similar cremophor)
-
Ethanol (200 proof)
-
Sterile 0.9% NaCl (Saline)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare the Vehicle:
-
Prepare the vehicle by mixing Emulphor, ethanol, and 0.9% NaCl in a 1:1:18 ratio.
-
For example, to make 20 mL of vehicle, mix 1 mL of Emulphor, 1 mL of ethanol, and 18 mL of saline.
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small amount of DMSO to make a stock solution. The final concentration of DMSO in the dosing solution should be 3%.[5]
-
Add the this compound/DMSO stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg injection volume).
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Administration:
-
Administer the solution intraperitoneally.
-
The recommended injection volume for mice is 1 mL/kg.[5]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of stroke.
These detailed application notes and protocols are intended to facilitate the reliable and reproducible use of this compound in preclinical research. By providing standardized methods, the scientific community can more effectively investigate the therapeutic potential of this novel neuroprotective agent.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]
- 4. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IC87201 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of IC87201, a small molecule inhibitor of the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS) interaction, in the field of neuropathic pain research. While direct studies on this compound in neuropathic pain models are limited, its mechanism of action, targeting downstream signaling of the N-methyl-D-aspartate (NMDA) receptor, suggests significant therapeutic potential.[1][2] Overactivation of NMDA receptors is a key mechanism in the development and maintenance of neuropathic pain.[2][3][4]
Introduction to this compound
This compound is a novel compound that disrupts the protein-protein interaction between PSD-95 and nNOS.[1][5][6][7] This interaction is crucial for coupling NMDA receptor activation to the production of nitric oxide (NO), a key signaling molecule implicated in excitotoxicity and nociceptive transmission.[1][2][8] By selectively inhibiting this interaction, this compound can reduce excessive NO production and its detrimental effects without directly blocking the NMDA receptor channel, thereby potentially avoiding the side effects associated with NMDA receptor antagonists.[1][2]
Mechanism of Action in the Context of Neuropathic Pain
Neuropathic pain is often characterized by central sensitization, a state of hyperexcitability of dorsal horn neurons in the spinal cord, which is largely driven by the overactivation of NMDA receptors.[4] This leads to an influx of Ca2+ and subsequent activation of nNOS, resulting in the production of NO. NO, in turn, contributes to the maintenance of central sensitization and pain hypersensitivity.
This compound intervenes in this pathway by uncoupling nNOS from the NMDA receptor/PSD-95 complex. This targeted approach is expected to alleviate neuropathic pain by reducing the downstream consequences of NMDA receptor overactivation, without affecting its normal physiological functions.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain Research Theme: Neurophysiology and Neuropathic Pain — University of Oxford, Medical Sciences Division [medsci.ox.ac.uk]
- 4. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of selective inhibition of nNOS and iNOS on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IC87201 Treatment in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by the occlusion of a cerebral artery, triggers a cascade of detrimental events, including excitotoxicity, oxidative stress, and inflammation, leading to neuronal death and neurological deficits. A key player in the excitotoxic pathway is the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor leads to an influx of calcium, which in turn activates neuronal nitric oxide synthase (nNOS) to produce excessive nitric oxide (NO), a potent neurotoxin.
IC87201 is a novel small molecule that acts as an inhibitor of the interaction between postsynaptic density protein-95 (PSD-95) and nNOS.[1][2] By disrupting this specific protein-protein interaction, this compound selectively targets the pathological downstream signaling of NMDA receptor overactivation without affecting its normal physiological function.[3][4] This targeted approach offers a promising therapeutic strategy to mitigate ischemic brain injury. These application notes provide a comprehensive overview of the use of this compound in a rat model of middle cerebral artery occlusion (MCAO), a widely used preclinical model of focal cerebral ischemia.[5]
Mechanism of Action of this compound
During an ischemic event, excessive glutamate release leads to the over-stimulation of NMDA receptors. This causes a massive influx of Ca2+ into the postsynaptic neuron. PSD-95, a scaffolding protein, links the NMDA receptor to nNOS.[6] The elevated intracellular Ca2+ activates nNOS, which then produces cytotoxic levels of nitric oxide (NO), contributing to neuronal damage.[7] this compound intervenes by disrupting the binding of nNOS to PSD-95, thereby preventing the overproduction of NO without blocking the ion channel of the NMDA receptor itself.[3][4] This allows for the preservation of normal synaptic function while selectively inhibiting a key pathway of excitotoxicity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in a rat MCAO model.
Table 1: Neurological Deficit Scores
| Treatment Group | Time Point | Neurological Deficit Score (5-Point Scale) | Garcia Neurological Score (18-Point Scale) |
| MCAO | 4 hours post-ischemia | Significantly increased vs. pre-ischemia (p < 0.05)[2] | 7.00[5] |
| MCAO | 24 hours post-ischemia | Significantly increased vs. pre-ischemia (p < 0.05)[2] | - |
| MCAO + this compound (10 mg/kg) | Day 0 (2 hours post-ischemia) | - | 7.87[5] |
| MCAO + DXM (50 mg/kg) | Day 0 (2 hours post-ischemia) | - | 7.83[5] |
| A lower score on the 5-point scale indicates a more severe deficit, while a higher score on the Garcia scale indicates better neurological function. |
Table 2: Stereological Analysis of Brain Tissue
| Treatment Group | Parameter | Hemisphere | Cortex | Striatum |
| MCAO | Infarcted Volume (%) | - | - | Significant increase[5] |
| Total Volume | Reduced[3][8] | Reduced[3][8] | Reduced[3][8] | |
| Total Neuron Number | - | - | Significantly decreased[5] | |
| Total Non-Neuron Number | - | - | Significantly decreased[5] | |
| Total Dead Neuron Number | - | - | Significantly increased[5] | |
| MCAO + this compound (10 mg/kg) | Infarcted Volume (%) | Significantly reduced[3][8] | Significantly reduced[3][8] | Significantly reduced[3][8] |
| Total Volume | Recovered towards normal[5] | Recovered towards normal[5] | Recovered towards normal[5] | |
| Total Neuron Number | - | - | Preserved (no significant loss)[5] | |
| Total Non-Neuron Number | - | - | Recovered[5] | |
| Total Dead Neuron Number | - | - | Significantly decreased[5] | |
| MCAO + DXM (50 mg/kg) | Infarcted Volume (%) | Reduced[3][8] | Reduced[3][8] | Reduced[3][8] |
| Total Neuron Number | - | - | Reduced[5] | |
| Total Dead Neuron Number | - | - | No significant decrease[5] |
Table 3: Heart Rate Variability (HRV) Parameters (48 hours post-MCAO)
| Treatment Group | R-R Interval | Heart Rate | Normalized LF | Normalized HF | LF/HF Ratio | SDRR |
| Pre-ischemia | Normal | Normal | Normal | Normal | Normal | Normal |
| MCAO | Decreased[2] | Increased[2] | Increased[2] | Decreased[2] | Increased[2] | Decreased[2] |
| MCAO + this compound (10 mg/kg) | Returned to normal[2] | Returned to normal[2] | Returned to pre-ischemic levels[2] | Returned to pre-ischemic levels[2] | Returned to pre-ischemic levels[2] | Recovered[2] |
| MCAO + DXM (50 mg/kg) | No significant recovery[2] | No significant recovery[2] | Returned to pre-ischemic levels[2] | Returned to pre-ischemic levels[2] | Returned to pre-ischemic levels[2] | Not recovered[2] |
| LF: Low Frequency, HF: High Frequency, SDRR: Standard Deviation of R-R intervals. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Procedure
This protocol describes the transient MCAO model in adult male rats.
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) with an appropriate anesthetic agent (e.g., Ketamine 100 mg/kg and Xylazine 10 mg/kg, intraperitoneally).[2]
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline cervical incision to expose the right common carotid artery (CCA).[2]
-
Carefully dissect the CCA from the surrounding tissues, including the vagus nerve.[2]
-
Isolate the external carotid artery (ECA) and the internal carotid artery (ICA).
-
Introduce a silicon-coated 4-0 monofilament nylon suture into the CCA and advance it into the lumen of the ICA until it blocks the origin of the middle cerebral artery (MCA).[2]
-
-
Occlusion and Reperfusion:
-
Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia and monitoring.
Drug Administration
-
This compound: Prepare a solution of this compound for intraperitoneal (i.p.) injection. Administer a dose of 10 mg/kg immediately after the ischemic period (at the time of reperfusion).[2][3]
-
Dextromethorphan (DXM): As a comparator, administer DXM at a dose of 50 mg/kg (i.p.) after the ischemic period.[2][3]
-
Vehicle Control: Administer an equivalent volume of the vehicle solution to the MCAO control group.[2]
Neurological Function Assessment
-
5-Point Neurological Deficit Score:
-
Evaluate animals at 4 and 24 hours post-stroke.[2]
-
Scoring criteria:
-
-
Garcia Neurological Test (18-Point Scale):
Stereological Analysis
-
Tissue Preparation: At the end of the experimental period (e.g., 7 days post-MCAO), perfuse the animals with saline followed by 4% paraformaldehyde.[9]
-
Brain Sectioning: Cryosection the brain into coronal sections.
-
Staining: Stain sections with a suitable stain, such as Cresyl Violet, to visualize neurons and identify the infarcted area.[4]
-
Image Analysis: Use stereological methods to quantify:
Heart Rate Variability (HRV) Analysis
-
ECG Recording: Record the electrocardiogram (ECG) before ischemia and at specified time points after ischemia and treatment (e.g., 48 hours).[2]
-
Data Extraction: Extract R-R intervals from the ECG recordings.[2]
-
HRV Parameter Calculation: Analyze the R-R intervals to determine time-domain (e.g., SDRR) and frequency-domain (e.g., LF, HF, LF/HF ratio) parameters of HRV.[2]
References
- 1. Analysis of NMDAR-PSD95-nNOS Signaling Pathway in Stroke - Ace Therapeutics [acetherapeutics.com]
- 2. biologymedjournal.com [biologymedjournal.com]
- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioworld.com [bioworld.com]
- 8. Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of IC87201
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC87201 is a small molecule inhibitor that disrupts the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1] This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. Overactivation of NMDA receptors leads to excessive nitric oxide (NO) production by nNOS, a process implicated in excitotoxic neuronal death observed in conditions like stroke and neuropathic pain.[1] By uncoupling nNOS from the NMDA receptor complex, this compound aims to selectively inhibit this pathological NO production without directly blocking the physiological activity of the NMDA receptor or the catalytic activity of nNOS. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in disrupting the PSD-95/nNOS interaction and its downstream neuroprotective effects.
Mechanism of Action: NMDA Receptor-PSD-95-nNOS Signaling Pathway
Activation of the NMDA receptor by glutamate leads to an influx of calcium ions (Ca2+) into the neuron. This Ca2+ influx activates nNOS, which is localized to the NMDA receptor complex via the scaffolding protein PSD-95. The proximity of nNOS to the source of Ca2+ influx ensures a rapid and localized production of NO. In pathological conditions involving excessive NMDA receptor activation, the resulting high levels of NO can lead to cellular damage and neuronal death. This compound intervenes by binding to nNOS and preventing its interaction with PSD-95, thereby disrupting this signaling cascade.
References
Application Notes and Protocols for Long-Term Administration of IC87201
For Research Use Only
Introduction
IC87201 is a small molecule inhibitor that selectively disrupts the protein-protein interaction between Postsynaptic Density Protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] By uncoupling nNOS from the N-methyl-D-aspartate receptor (NMDAR) complex, this compound suppresses NMDAR-dependent nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) formation.[1] This mechanism allows for the modulation of excitotoxicity and neuronal signaling without directly blocking the NMDA receptor channel, which has been associated with numerous side effects.[2] Preclinical studies have demonstrated the therapeutic potential of this compound in models of ischemic stroke, neuropathic pain, and depression.[3][4][5]
These application notes provide detailed protocols for the preparation and long-term administration of this compound in preclinical research settings, along with a summary of its mechanism of action and key quantitative data from published studies. The provided protocols are intended to serve as a guide for researchers and may require optimization for specific experimental models and objectives.
Mechanism of Action
This compound functions as an allosteric inhibitor of the nNOS-PDZ/PSD-95-PDZ interaction.[1] It binds to the β-finger of the nNOS-PDZ domain, preventing its association with PSD-95.[1] This targeted disruption of the PSD-95/nNOS complex is crucial in pathological conditions associated with glutamate excitotoxicity, where excessive NMDAR activation leads to a surge in NO production and subsequent neuronal damage.[6] this compound has been shown to reduce NMDA-induced cGMP production in primary hippocampal neurons with an IC50 of 2.7 μM.[1]
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biologymedjournal.com [biologymedjournal.com]
- 3. Small-molecule inhibitors at the PSD-95/nNOS interface have antidepressant-like properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating IC87201 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the nNOS-PSD95 inhibitor IC87201, achieving optimal solubility is critical for experimental success. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro studies?
A1: For in vitro applications, this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended, with a solubility of at least 30 mg/mL.[1] It is also soluble in ethanol at approximately 1 mg/mL.[1] For aqueous-based assays, a mixture of DMSO and PBS (pH 7.2) in a 1:3 ratio can be used, achieving a solubility of 0.25 mg/mL.[1] To ensure the best results, it is advisable to use freshly opened, high-purity DMSO, as it can be hygroscopic and absorb water, which may impact solubility.[2]
Q2: How can I prepare this compound for in vivo animal studies?
A2: Preparing this compound for in vivo administration often requires a co-solvent system to achieve a stable solution or suspension suitable for injection. Two common protocols are:
-
Protocol 1 (Suspended Solution): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a suspended solution at a concentration of 2.5 mg/mL.[2]
-
Protocol 2 (Suspended Solution): A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also result in a 2.5 mg/mL suspended solution.[2]
-
Protocol 3 (Solution for Intraperitoneal Injection): For intraperitoneal (i.p.) injections, this compound can be dissolved in a vehicle containing 3% DMSO with the remaining 97% comprised of a 1:1:18 mixture of emulphor:ethanol:0.9% NaCl.[2][3]
For all in vivo preparations, it is recommended to prepare the working solution fresh on the day of use.[2]
Q3: What should I do if I observe precipitation when preparing my this compound solution?
A3: If you observe precipitation or phase separation, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in dissolution.[2][3] It is crucial to ensure all components are fully dissolved before proceeding with your experiment.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in a suitable solvent should be stored at -20°C or -80°C. When stored at -20°C, the solution is typically stable for up to one year. For longer-term storage of up to two years, -80°C is recommended.[2] The powdered form of this compound is stable for up to three years when stored at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | - Incorrect solvent selection.- Solvent purity is low (e.g., DMSO has absorbed water).- Concentration is too high for the selected solvent. | - Refer to the solubility data table to select an appropriate solvent.- Use fresh, high-purity, anhydrous solvents.[2]- Try preparing a more dilute solution. |
| Precipitation occurs after adding an aqueous buffer to a DMSO stock solution. | The final concentration of DMSO is too low to maintain solubility in the aqueous environment. | - Increase the final percentage of DMSO in the working solution, if experimentally permissible.- Consider using a different buffer system or adding a surfactant like Tween-80 to improve solubility. |
| The prepared solution appears cloudy or as a suspension. | The concentration of this compound exceeds its solubility limit in the chosen solvent system. This is expected for some in vivo formulations.[2] | - If a clear solution is required, you may need to lower the concentration or explore alternative solvent systems.- For in vivo suspensions, ensure the mixture is homogenous by vortexing or sonicating before each administration.[2] |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (323.47 mM)[2] | Use of newly opened DMSO is recommended.[2] |
| DMF | 30 mg/mL[1] | |
| Ethanol | 1 mg/mL[1] | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (Suspended Solution) | Requires sonication.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Suspended Solution) | Requires sonication.[2] |
| 3% DMSO in 1:1:18 Emulphor:Ethanol:0.9% NaCl | Not specified, but used for in vivo dosing at 1, 4, and 10 mg/kg.[2][3] | Suitable for intraperitoneal injection.[2][3] |
Experimental Protocols & Workflows
Workflow for Preparing an In Vitro Stock Solution
Workflow for Preparing an In Vivo Formulation (Co-Solvent Method)
Troubleshooting Logic for Solubility Issues
References
Technical Support Center: Overcoming IC87201 In Vivo Delivery Challenges
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IC87201 in in vivo experiments. The following information is designed to directly address specific issues encountered during formulation, administration, and interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation is cloudy or shows precipitation. What's happening and how can I fix it?
A1: This is a common issue due to the poor aqueous solubility of this compound.[1][2] Precipitation leads to inaccurate dosing, reduced bioavailability, and experimental variability.[1]
Troubleshooting Steps:
-
Review Solubility Data: First, confirm you are using an appropriate solvent system. This compound is highly soluble in DMSO but has very limited solubility in aqueous solutions.[3][4] Refer to the solubility data in Table 1.
-
Optimize Formulation: Use a co-solvent system designed for poorly soluble compounds. Several formulations have been successfully used for in vivo delivery of this compound.[3][5][6] See Table 2 for detailed recipes.
-
Preparation Technique: Even with the right vehicle, the preparation method is critical.
-
Always add solvents sequentially and ensure complete dissolution at each step.[3]
-
Use gentle heating or sonication to aid dissolution, especially if precipitation occurs during preparation.[3][7] Be cautious of potential compound degradation with excessive heat.
-
Prepare formulations fresh before each experiment to minimize the risk of precipitation over time.[8]
-
Vortex the solution thoroughly before each administration to ensure a homogenous suspension.[8]
-
Q2: I'm observing inconsistent or no therapeutic effect in my animal model, even with a clear formulation.
A2: A lack of efficacy despite a visually clear solution can stem from issues with bioavailability, dosing, or the experimental model itself.[2][8]
Troubleshooting Steps:
-
Assess Bioavailability: The route of administration significantly impacts drug exposure. Intraperitoneal (i.p.) injection is commonly used for this compound and generally offers higher bioavailability than oral gavage for compounds with poor solubility.[3][5][7] A pilot pharmacokinetic (PK) study can help determine the actual drug exposure in your model. A 1 mg/kg i.p. dose in mice was found to yield a peak plasma level of 55 ng/mL (0.2 µM).[3][7]
-
Review Dosing Regimen: Ensure the dose is appropriate for the intended target engagement. In vivo studies have successfully used this compound in a range of 1 to 10 mg/kg.[3][5][7] A dose-response study may be necessary to identify the optimal effective dose in your specific model.
-
Consider Mechanism of Action: this compound works by disrupting the PSD-95/nNOS interaction, which is downstream of NMDA receptor activation.[9][10] The efficacy of this compound is dependent on the pathological overactivation of this pathway. Confirm that your animal model has a relevant and measurable activation of the NMDA-nNOS signaling cascade.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor of the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[3][11] In pathological conditions like ischemic stroke or neuropathic pain, overactivation of the NMDA receptor leads to excessive calcium influx, which activates the PSD-95-bound nNOS, resulting in toxic levels of nitric oxide (NO) and subsequent neuronal damage.[10][12][13] this compound allosterically binds to the β-finger of the nNOS PDZ domain, preventing its interaction with PSD-95.[3][7] This selectively blocks the pathological NMDA receptor-mediated NO production without affecting baseline nNOS activity or NMDA receptor currents.[5][10]
Q4: Are there any known liabilities or potential artifacts associated with this compound?
A4: Yes. Biochemical studies have shown that this compound can produce a high degree of fluorescence-based artefactual signal in certain in vitro assays, particularly those using TAMRA-labeled probes.[3][7][12] Researchers using fluorescence-based assays to validate target engagement should be aware of this potential for interference and consider orthogonal methods for confirmation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 100 mg/mL | [3] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
Table 2: Recommended In Vivo Formulations for this compound
| Formulation Composition | Administration Route | Resulting Solution | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral or IP | Suspended Solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Oral or IP | Suspended Solution | [3] |
| 3% DMSO, 97% (1:1:18 Emulphor:Ethanol:0.9% NaCl) | IP | Solution | [3][5][7] |
| 20% DMSO, 80% (1:1:8 Ethanol:Emulphor:Saline) | IP | Solution | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
This protocol is based on methodologies reported in peer-reviewed literature.[5][7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Ethanol (200 proof)
-
Emulphor (Alkamuls EL 620L or similar)
-
0.9% NaCl sterile saline
Procedure:
-
Prepare the Vehicle:
-
Create the ternary vehicle mixture by combining Emulphor, ethanol, and 0.9% NaCl in a ratio of 1:1:18 by volume.
-
For example, to make 20 mL of the mixture, combine 1 mL of Emulphor, 1 mL of ethanol, and 18 mL of saline.
-
Vortex thoroughly until the solution is homogenous.
-
-
Prepare the Final Formulation:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in a small volume of DMSO to create a stock concentrate. The final concentration of DMSO in the injected solution should not exceed 3%.
-
Add the appropriate volume of the ternary vehicle (from step 1) to the DMSO concentrate to achieve the final desired drug concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a mouse receiving 10 mL/kg).
-
Vortex the final solution extensively to ensure complete mixing. The final solution should be clear.
-
-
Administration:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. biologymedjournal.com [biologymedjournal.com]
- 10. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC 87201 | CAS 866927-10-8 | this compound | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
interpreting conflicting results on IC87201's binding site
Welcome to the technical support center for IC87201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues related to the binding site and mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary mechanism of action for this compound?
This compound is described as a small molecule inhibitor of the protein-protein interaction between Postsynaptic Density protein 95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS)[1][2][3][4]. This interaction is a key component of the NMDA receptor signaling complex[3][4]. By uncoupling nNOS from the NMDA receptor via PSD-95, this compound is intended to reduce excessive nitric oxide (NO) production associated with glutamate excitotoxicity, without directly blocking the NMDA receptor ion channel activity[1][3][4][5]. This targeted approach aims to mitigate neuronal damage in conditions like ischemic stroke and neuropathic pain[4][6][7][8].
Q2: What is the nature of the conflicting results regarding this compound's binding site?
While cellular and in vivo studies demonstrate that this compound effectively reduces NMDA-stimulated cGMP formation (a marker for NO production) and shows neuroprotective effects, direct biochemical and biophysical assays have yielded conflicting results[3][6][9]. Specifically, techniques such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) have failed to show direct binding of this compound to the canonical PDZ domains of either nNOS or PSD-95, which was the initially proposed binding site[2][6][9]. This discrepancy between cellular efficacy and direct binding data is the central challenge in interpreting the mechanism of action of this compound.
Q3: What are the alternative hypotheses for this compound's mechanism of action?
Given the lack of direct binding to the PDZ domains in some assays, several alternative hypotheses have been proposed:
-
Allosteric Inhibition: this compound may bind to a site on nNOS or PSD-95 that is distinct from the canonical PDZ binding pocket. One suggestion is that it binds to the β-finger of the nNOS-PDZ domain, inducing a conformational change that allosterically inhibits the interaction with PSD-95[2].
-
Interaction with a Larger Complex: The inhibitory activity of this compound may require the presence of a larger protein complex that is not reconstituted in simplified in vitro binding assays. Its effects might be dependent on post-translational modifications or the presence of other scaffolding proteins found in a cellular context[6][10].
-
Indirect Effects: this compound could be acting on other proteins that in turn modulate the nNOS/PSD-95 interaction or downstream signaling pathways[6][10].
Further investigation is needed to fully elucidate the precise molecular mechanism.
Troubleshooting Guides
Issue 1: My Fluorescence Polarization (FP) assay shows no inhibition of the nNOS-PDZ/PSD-95-PDZ interaction by this compound.
This is a commonly reported finding and may not indicate a failed experiment. Biochemical investigations have indeed shown that this compound does not appear to inhibit the interaction between isolated nNOS and PSD-95 PDZ domains in direct or indirect FP assays[6][9].
Possible Explanations & Next Steps:
-
Assay Limitations : Standard FP assays using isolated PDZ domains may not fully recapitulate the native protein conformations or the presence of necessary co-factors for this compound binding. The drug may require a more complete protein structure or a larger complex to be active[6].
-
Fluorescence Artifacts : Some studies note that this compound can produce fluorescence-based artifacts, particularly with certain fluorescent probes like TAMRA-nNOS[2][9]. It is crucial to run appropriate controls to rule out compound interference.
-
Alternative Binding Site : The lack of inhibition in this assay supports the hypothesis that this compound does not bind to the canonical PDZ ligand-binding pockets of nNOS or PSD-95[2][9].
-
Troubleshooting Workflow :
Troubleshooting workflow for FP assay results.
Issue 2: My Isothermal Titration Calorimetry (ITC) experiment does not show a binding isotherm for this compound with nNOS-PDZ or PSD-95-PDZ2.
This result is consistent with published findings[9]. ITC experiments titrating this compound into solutions of extended nNOS-PDZ or PSD-95-PDZ2 have shown no detectable heat change, indicating a lack of direct binding to these isolated domains under the tested conditions[9].
Possible Explanations & Next Steps:
-
Experimental Validation : Ensure the proteins are correctly folded and active by performing a positive control experiment, for example, by titrating the nNOS-PDZ domain into the PSD-95-PDZ2 domain, which should yield a measurable binding affinity[9].
-
Next Steps : Focus on experimental systems that more closely mimic the cellular environment. Co-immunoprecipitation from cell lysates or cellular thermal shift assays (CETSA) could provide more insight into target engagement within a native context.
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound in various experimental setups.
Table 1: In Vitro Binding & Inhibition Data
| Assay Type | Target Proteins | Probe/Ligand | Result | Reference |
| Fluorescence Polarization | PSD-95 PDZ1, PDZ2, PDZ1-2 | TAMRA-nNOS | No inhibition observed (500-1800 µM) | [2][9] |
| Isothermal Titration | nNOS-PDZ, PSD-95-PDZ2 | This compound | No binding detected | [9] |
| In vitro Binding Assay | PSD-95 and nNOS domains | Not specified | Identified as an inhibitor | [3] |
Table 2: Cellular and In Vivo Efficacy Data
| Assay/Model Type | System | Effect Measured | IC50 / Effective Dose | Reference |
| cGMP Formation Assay | Primary Hippocampal Neurons | NMDA-induced cGMP production | IC50 of 2.7 µM; 20 µM suppresses formation | [2][3] |
| Neurite Outgrowth Assay | Cultured Neurons | NMDA/glycine-induced decrease | Attenuated at 10 and 100 nM | [2] |
| Thermal Hyperalgesia Model | Mice | NMDA-induced hyperalgesia | Effective at 1 mg/kg (i.p.) | [2] |
| Middle Cerebral Artery Occlusion | Rats | Neurobehavioral function | Significant recovery at 10 mg/kg (i.p.) | [7] |
| Morphine Conditioned Place Pref. | Rats | Morphine-induced CPP | Blocked at 10 mg/kg (i.p.) | [11] |
Proposed Signaling Pathways and Conflicting Models
The diagrams below illustrate the initially proposed mechanism of this compound and the current understanding based on conflicting biochemical data.
Detailed Experimental Protocols
1. Fluorescence Polarization (FP) Assay for nNOS/PSD-95 Interaction
-
Objective : To measure the binding affinity between nNOS and PSD-95 PDZ domains and test the inhibitory potential of this compound.
-
Materials :
-
Purified, recombinant nNOS-PDZ domain and PSD-95 PDZ domains (e.g., PDZ1-2).
-
Fluorescently labeled probe (e.g., TAMRA-nNOS).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
This compound dissolved in DMSO.
-
Positive control inhibitor (e.g., Tat-N-dimer).
-
384-well, low-volume, black plates.
-
-
Procedure :
-
Saturation Binding : To determine the dissociation constant (Kd), perform serial dilutions of the unlabeled PSD-95 PDZ domain in assay buffer and add to wells containing a fixed concentration of the TAMRA-nNOS probe (e.g., 5 nM).
-
Inhibition Assay : To test for inhibition, mix a fixed concentration of the TAMRA-nNOS probe (5 nM) and a concentration of the PSD-95 PDZ domain that gives a significant signal (e.g., at or near the Kd, such as 0.3 µM for PDZ1-2).
-
Add serial dilutions of this compound (or positive control) to the wells. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (Excitation/Emission ~540 nm/590 nm for TAMRA).
-
Data Analysis : Plot polarization values (mP) against the concentration of the unlabeled protein or inhibitor. Fit the saturation binding data to a one-site binding model to determine Kd. Fit the inhibition data to a dose-response curve to determine IC50.
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective : To directly measure the binding thermodynamics between this compound and nNOS-PDZ or PSD-95-PDZ domains.
-
Materials :
-
Purified, recombinant nNOS-PDZ and/or PSD-95-PDZ2 domains dialyzed extensively against the assay buffer.
-
ITC Buffer: E.g., 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
This compound dissolved in the final dialysis buffer.
-
-
Procedure :
-
Prepare the protein solution (e.g., 20-50 µM PSD-95-PDZ2) in the ITC cell.
-
Prepare the ligand solution (e.g., 200-500 µM this compound) in the injection syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein-containing cell while stirring.
-
Record the heat change after each injection.
-
Positive Control : To validate protein activity, titrate nNOS-PDZ (e.g., 200 µM) into PSD-95-PDZ2 (e.g., 20 µM).
-
Data Analysis : Integrate the raw power data to obtain the heat change per injection (ΔH). Plot ΔH against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (N), and enthalpy of binding (ΔH).
-
3. Cellular cGMP Formation Assay
-
Objective : To assess the functional effect of this compound on NMDA receptor-mediated NO signaling in a cellular context.
-
Materials :
-
Primary hippocampal neuronal cultures (e.g., DIV 14-21).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
NMDA and glycine.
-
This compound.
-
cGMP enzyme immunoassay (EIA) kit.
-
-
Procedure :
-
Culture primary hippocampal neurons to maturity.
-
Pre-treat the neurons with this compound at various concentrations (e.g., 10 nM to 30 µM) for 30 minutes.
-
Stimulate the neurons with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for 2-5 minutes to activate NMDA receptors.
-
Lyse the cells and stop the reaction according to the EIA kit protocol.
-
Measure the intracellular cGMP concentration using the cGMP EIA kit, following the manufacturer's instructions.
-
Data Analysis : Normalize the cGMP levels to a vehicle-treated control. Plot the normalized cGMP levels against the this compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IC87201 & Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals using IC87201 in fluorescence-based assays. It provides troubleshooting guidance and detailed protocols to help mitigate potential artifacts and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a small molecule that has been investigated for its potential to disrupt the interaction between neuronal nitric oxide synthase (nNOS) and the postsynaptic density protein-95 (PSD-95).[1] This interaction is part of a larger signaling complex involving the NMDA receptor.[2][3][4] By uncoupling nNOS from PSD-95, this compound is thought to prevent the excessive production of nitric oxide (NO) associated with NMDA receptor overactivation, a key event in excitotoxicity.[1][3] However, it is important to note that the precise mechanism of action of this compound is a subject of ongoing research, with some studies suggesting it may not directly inhibit the nNOS-PDZ/PSD-95-PDZ interaction in vitro.[5]
Q2: We are observing unexpected fluorescence signals in our assay when using this compound. What could be the cause?
A2: this compound has been reported to cause significant fluorescence-based artifacts in some assays.[5][6] This interference can manifest as a high background signal or a concentration-dependent increase in fluorescence that is independent of the biological activity being measured. This phenomenon is particularly pronounced when using certain fluorescent probes, such as those based on TAMRA (tetramethylrhodamine).[6]
Q3: How can we confirm that this compound is causing fluorescence artifacts in our specific assay?
A3: To determine if this compound is interfering with your assay, you should run a series of control experiments. A key control is to measure the fluorescence of this compound in the assay buffer without the biological target (e.g., your protein of interest). If you observe a significant fluorescence signal that increases with the concentration of this compound, this is a strong indication of autofluorescence.
Q4: What are the general strategies to mitigate fluorescence artifacts caused by small molecules like this compound?
A4: There are several strategies to address compound interference in fluorescence assays:
-
Switch to a Red-Shifted Fluorophore: The most effective strategy is often to use a fluorophore that has excitation and emission wavelengths outside the range of the interfering compound's fluorescence. For this compound, switching from a TAMRA-based probe (excitation ~550 nm, emission ~580 nm) to a Cy5-based probe (excitation ~650 nm, emission ~670 nm) has been shown to diminish artefactual signals.[5]
-
Perform a Spectral Scan: Characterize the fluorescence properties of this compound by performing a full excitation and emission scan. This will help you choose a fluorophore with minimal spectral overlap.
-
Background Subtraction: In some cases, you can subtract the background fluorescence from wells containing only the compound and buffer. However, this can reduce the dynamic range and may not be effective if the compound's fluorescence is very high.
-
Lower Compound Concentration: If the experimental design allows, reducing the concentration of this compound may decrease the interference to an acceptable level.
-
Assay Re-design: Consider using a non-fluorescence-based detection method, such as AlphaScreen, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), if fluorescence interference cannot be overcome.
Q5: Can the solvent, such as DMSO, affect the fluorescence artifacts?
A5: Yes, the concentration of dimethyl sulfoxide (DMSO) can influence fluorescence polarization assays. While many assays can tolerate up to 5% DMSO, higher concentrations can affect the assay window and stability.[7][8] It is crucial to maintain a consistent final DMSO concentration across all wells of your assay plate, including controls.
Troubleshooting Guides
Problem 1: High background fluorescence in the presence of this compound.
-
Possible Cause: this compound is autofluorescent at the excitation and/or emission wavelengths of your fluorophore.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a serial dilution of this compound in your assay buffer and measure the fluorescence at your assay's wavelengths. A concentration-dependent increase in fluorescence confirms autofluorescence.
-
Perform a Spectral Analysis: Use a spectrophotometer to determine the excitation and emission spectra of this compound in your assay buffer. This will reveal the wavelengths at which it fluoresces.
-
Switch to a Red-Shifted Fluorophore: If this compound fluoresces in the blue or green spectrum, switch to a red or far-red fluorophore like Cy5 or an Alexa Fluor 647 conjugate.[9][10]
-
Implement Background Correction: If switching fluorophores is not feasible, subtract the fluorescence of the compound-only control from your experimental wells. Be aware that this may reduce your signal-to-noise ratio.
-
Problem 2: Non-reproducible results or high variability between replicate wells.
-
Possible Cause: this compound may be precipitating out of solution at the concentrations used in the assay.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your microplate for any signs of precipitation or turbidity.
-
Solubility Assay: Perform a kinetic or equilibrium solubility assay to determine the solubility limit of this compound in your specific assay buffer.[11][12][13]
-
Adjust DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain the solubility of this compound but not so high as to interfere with the assay. A final concentration of 1-5% is typical.
-
Include a Detergent: In some cases, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation.[14]
-
Problem 3: Unexpected changes in fluorescence polarization (FP) values.
-
Possible Cause: At high concentrations, this compound may be forming aggregates that can non-specifically interact with the fluorescent probe or the target protein, leading to artefactual changes in polarization.
-
Troubleshooting Steps:
-
Dynamic Light Scattering (DLS): Use DLS to directly assess whether this compound forms aggregates at the concentrations used in your assay.[14]
-
Detergent Addition: As with solubility issues, the inclusion of a non-ionic detergent can often disrupt aggregates and mitigate their interference.
-
Vary Protein Concentration: Perform the assay with varying concentrations of your target protein. Aggregation-based effects are often sensitive to changes in protein concentration.
-
Use an Orthogonal Assay: Confirm any hits from your FP screen using a different assay format that is less susceptible to aggregation artifacts.
-
Quantitative Data Summary
Due to the proprietary nature of drug discovery, specific quantitative data for this compound's fluorescence and solubility are not extensively published. The following tables provide a general framework for how to characterize and present such data for any potentially interfering compound.
Table 1: Spectral Properties of a Hypothetical Interfering Compound
| Parameter | Wavelength (nm) |
| Maximum Excitation | 485 |
| Maximum Emission | 525 |
| Recommended Fluorophore | Cy5 (Ex: 650 nm, Em: 670 nm) |
Table 2: Solubility Profile of a Hypothetical Interfering Compound
| Assay Buffer Component | Solubility Limit (µM) |
| PBS, pH 7.4 | 50 |
| PBS, pH 7.4 + 1% DMSO | 100 |
| PBS, pH 7.4 + 5% DMSO | >200 |
| PBS, pH 7.4 + 1% DMSO + 0.01% Triton X-100 | >200 |
Key Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, low-volume 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your primary assay. Ensure the final DMSO concentration is constant across all wells.
-
Include control wells containing only the assay buffer with the same final DMSO concentration.
-
Dispense the dilutions and controls into the microplate.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the buffer-only controls from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Fluorescence Polarization (FP) Assay with a Cy5-labeled Peptide to Mitigate this compound Interference
Objective: To establish a robust FP assay for the nNOS/PSD-95 interaction using a red-shifted fluorophore to avoid artifacts from this compound.
Materials:
-
Purified nNOS and PSD-95 proteins (or relevant interacting domains)
-
Cy5-labeled peptide probe (designed to bind to the target protein)
-
This compound stock solution
-
FP assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)
-
Black, non-binding surface 384-well microplate
-
Fluorescence polarization plate reader with appropriate filters for Cy5 (e.g., Ex: 620/40 nm, Em: 680/40 nm)
Procedure:
-
Probe Concentration Optimization: Determine the optimal concentration of the Cy5-labeled peptide by performing a saturation binding experiment with a fixed concentration of the target protein. The ideal probe concentration is typically at or below the Kd of the interaction and provides a stable and sufficient fluorescence signal.
-
Assay Setup:
-
Prepare a solution of the target protein in FP assay buffer at a concentration that gives a significant polarization shift upon probe binding (typically 2-3 times the Kd).
-
Prepare serial dilutions of this compound in FP assay buffer. Maintain a constant final DMSO concentration (e.g., 1%).
-
In the microplate, add the this compound dilutions.
-
Add the target protein solution to all wells except the "probe only" controls.
-
Add the Cy5-labeled peptide probe to all wells.
-
Include "probe only" (no protein) and "no inhibitor" (protein and probe) controls.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization (in mP) of each well using the plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
stability of IC87201 in solution for long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of IC87201 in long-term experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges and ensure the stability and efficacy of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1] Under conditions of neuronal overstimulation, such as during an ischemic stroke, the N-methyl-D-aspartate receptor (NMDAR) is excessively activated, leading to a cascade of neurotoxic events. PSD-95 acts as a scaffolding protein, linking nNOS to the NMDAR. This proximity allows for a rapid and substantial increase in nitric oxide (NO) production upon calcium influx through the NMDAR, contributing to excitotoxicity and neuronal cell death.[2][3][4] this compound prevents the coupling of nNOS to PSD-95, thereby inhibiting this excitotoxic signaling pathway without directly blocking the NMDAR channel itself.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its integrity. Recommendations for both powder and stock solutions are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from publicly available vendor information.
Q3: How should I prepare this compound stock solutions?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 3.09 mg of this compound (Molecular Weight: 309.16 g/mol ) in 1 mL of high-purity, anhydrous DMSO. To aid dissolution, gentle warming and/or sonication can be used. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: Long-Term Experiments
Problem: Precipitation or Cloudiness of this compound in Working Solution
Possible Causes:
-
Low Solubility in Aqueous Media: this compound has limited solubility in aqueous buffers and cell culture media. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate.
-
Solvent Concentration: The final concentration of DMSO in the working solution may be too low to maintain the solubility of this compound at the desired concentration.
-
pH of the Medium: The pH of the experimental medium can affect the charge state and solubility of small molecules.
-
Interaction with Media Components: Components in complex media, such as proteins or salts, may interact with this compound and reduce its solubility.
Solutions:
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in a solvent that is miscible with both DMSO and your final aqueous medium before the final dilution.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and may be necessary to keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm Media: Adding the this compound solution to pre-warmed media (37°C) can sometimes improve solubility.
-
Test Different Media Formulations: If precipitation persists, consider testing the solubility of this compound in different basal media formulations.
Problem: Loss of this compound Activity Over Time in Long-Term Cell Culture
Possible Causes:
-
Chemical Instability: While specific long-term stability data in cell culture media is limited, small molecules can be susceptible to degradation (e.g., hydrolysis, oxidation) in the complex, aqueous environment of cell culture, which is maintained at 37°C.
-
Metabolism by Cells: Cells may metabolize this compound over time, reducing its effective concentration.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, depleting the concentration available to the cells.
Solutions:
-
Frequent Media Changes: For experiments lasting several days or weeks, it is recommended to perform partial or complete media changes with freshly prepared this compound-containing medium every 24-48 hours. This will help maintain a more consistent concentration of the active compound.
-
Monitor Compound Activity: To ensure this compound remains active throughout the experiment, you can include a functional assay at different time points. For example, you can measure the inhibition of NMDA-induced cGMP production, a downstream marker of nNOS activity, in parallel cultures.
-
Use Low-Adsorption Plasticware: If you suspect significant loss of compound due to adsorption, consider using low-protein-binding culture plates and tubes.
-
Stability Assessment: If feasible, you can assess the stability of this compound in your specific cell culture medium over time using analytical methods like High-Performance Liquid Chromatography (HPLC). This would involve incubating the compound in the medium under your experimental conditions (37°C, 5% CO2) and measuring its concentration at various time points.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
For intraperitoneal (i.p.) injection in rodent models, a common vehicle formulation consists of a mixture of DMSO, Emulphor (or a similar surfactant), ethanol, and saline.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Emulphor EL-620 (or Cremophor EL)
-
Ethanol (200 proof)
-
0.9% NaCl (sterile saline)
Procedure:
-
Dissolve the required amount of this compound powder in DMSO to create a concentrated stock.
-
In a separate tube, prepare the vehicle solution. A commonly used ratio is 1:1:18 of Emulphor:ethanol:saline. For example, for 2 mL of vehicle, mix 100 µL of Emulphor, 100 µL of ethanol, and 1.8 mL of saline.
-
Add the appropriate volume of the this compound DMSO stock to the vehicle to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., 3-5%) to minimize toxicity.
-
Vortex the final solution thoroughly to ensure it is a homogenous suspension or solution. Gentle warming or sonication may be necessary.
-
It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: General Workflow for Long-Term In Vitro Treatment of Neuronal Cultures
This protocol outlines a general procedure for treating primary or iPSC-derived neuronal cultures with this compound for an extended period.
Materials:
-
Mature neuronal cultures (e.g., primary hippocampal or cortical neurons, or iPSC-derived neurons)
-
Complete neuronal culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
Procedure:
-
Culture Maintenance: Maintain healthy neuronal cultures according to your established protocols.
-
Preparation of Treatment Media: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the final treatment medium by diluting the this compound stock solution into pre-warmed (37°C) complete neuronal culture medium to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control medium with the same final concentration of DMSO.
-
Media Change: Carefully remove half of the conditioned medium from each well of the neuronal culture and replace it with an equal volume of the freshly prepared treatment or vehicle control medium. This gradual media change is less stressful for the neurons.
-
Incubation: Return the culture plates to the incubator (37°C, 5% CO2).
-
Repeated Treatment: For long-term experiments, repeat the half-media change with fresh treatment or vehicle control medium every 48 hours to maintain the concentration and activity of this compound.
-
Monitoring and Analysis: At the desired experimental endpoints, perform your assays of interest, such as immunocytochemistry for neuronal markers, viability assays, or functional assays (e.g., measurement of NMDA-induced calcium influx or cGMP levels).
Visualizations
Caption: this compound Signaling Pathway
Caption: Long-Term In Vitro Experiment Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
troubleshooting inconsistent results in IC87201 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in studies involving IC87201. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is reported to be an inhibitor of the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2] This interaction is downstream of the NMDA receptor, and by disrupting it, this compound is thought to reduce excitotoxicity and nitric oxide-mediated neuronal damage without directly blocking NMDA receptor currents.[1][3] It has been investigated for its neuroprotective potential in conditions such as ischemic stroke.[1][4][5][6][7]
Q2: Are there any known issues with this compound that could lead to inconsistent results?
A2: Some studies suggest that this compound can produce a high degree of fluorescence-based artefactual signals.[2] Additionally, while the primary mechanism is described as the disruption of the nNOS/PSD-95 interaction, some research indicates that its mechanism may not be via direct binding to the extended nNOS-PDZ domain, suggesting the possibility of other biochemical interactions that could contribute to variability.[8]
Q3: What are the recommended starting concentrations for in vitro and in vivo studies with this compound?
A3: For in vitro studies using primary hippocampal neurons, concentrations have ranged from 10 nM to 30 µM.[2] this compound has been shown to dose-dependently reduce NMDA-induced cGMP production with an IC50 of 2.7 µM.[2] For in vivo studies in rats, intraperitoneal (i.p.) doses of 1, 4, and 10 mg/kg have been used.[2][6][9]
Q4: How should I prepare this compound for administration?
A4: The solubility of this compound can be a critical factor in achieving consistent results. For in vivo experiments, various vehicle solutions have been reported. One common vehicle consists of 3% DMSO with the remainder comprised of a 1:1:18 ratio of emulphor:ethanol:0.9% NaCl.[2] Another reported vehicle is 20% DMSO and 80% of ethanol:emulphor:saline in a 1:1:8 ratio.[9] For in vitro studies, preparing a concentrated stock solution in DMSO is a standard practice.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cell-Based Assays
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette and verify equal volume dispensing. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[10] |
| Edge Effects | To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[10] |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh dilution series or adjusting the vehicle composition and concentration. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to stimuli. It is recommended to use cells within a defined, low passage number range and to establish a master and working cell bank system.[10] |
| Pipetting Errors | Ensure pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating reagents. |
Issue 2: Unexpected or Lack of Efficacy in Animal Models
Symptoms:
-
Inconsistent neurobehavioral outcomes between subjects.
-
Lack of expected therapeutic effect on infarct volume or other physiological measures.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Compound Bioavailability | The vehicle solution is critical for the solubility and administration of this compound. Ensure the vehicle is prepared correctly and that the compound is fully dissolved or evenly suspended before injection. Consider pilot studies to assess different vehicle formulations.[2][9] |
| Timing of Administration | In models of acute injury like stroke, the timing of drug administration post-insult is a critical variable. Ensure a consistent and clinically relevant time window for treatment initiation across all subjects. |
| Inconsistent Surgical Procedure (e.g., MCAO) | Variability in the surgical procedure can lead to significant differences in the initial injury, confounding the assessment of the therapeutic agent. Ensure consistent surgical technique and consider using physiological monitoring to confirm the success of the procedure (e.g., cerebral blood flow monitoring). |
| Animal Strain and Health Status | The genetic background and health of the animals can influence their response to both the injury and the treatment. Use animals from a reputable supplier and ensure they are free of underlying health issues. |
Experimental Protocols
Key Experiment: In Vitro NMDA-Induced cGMP Production Assay
This assay is used to assess the functional inhibition of the nNOS pathway by this compound in a cellular context.
-
Cell Culture: Plate primary hippocampal neurons (DIV 14-21) in appropriate multi-well plates.
-
Pre-treatment: Pre-incubate the neurons with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle for a specified period (e.g., 30 minutes).
-
Stimulation: Stimulate the neurons with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 2-5 minutes) to induce nNOS activation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Normalize the cGMP levels to a vehicle-treated control and plot the results as a function of this compound concentration to determine the IC50 value.
Key Experiment: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is frequently used to evaluate the neuroprotective effects of compounds like this compound in an ischemic stroke setting.[1][4][6]
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and maintain their core body temperature at 37°C.[1]
-
MCAO Procedure: Induce transient focal cerebral ischemia using the intraluminal filament technique.[1] The middle cerebral artery is typically occluded for a specific duration (e.g., 60 minutes).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a predetermined time point after the onset of ischemia.[6]
-
Neurobehavioral Assessment: Evaluate motor and neurological deficits at various time points post-MCAO using standardized scoring systems.[4][6]
-
Histological Analysis: At the study endpoint (e.g., 7 days post-MCAO), perfuse the animals, and prepare brain sections. Stain the sections (e.g., with Cresyl Violet) to determine the infarct volume and assess neuronal viability in specific brain regions like the striatum and hippocampus.[4][5][7]
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
addressing the limitations of IC87201 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IC87201 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is described as a small molecule inhibitor of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2] By disrupting this interaction, this compound is intended to reduce the overproduction of nitric oxide (NO) associated with N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, without directly blocking the NMDA receptor ion channel.[3][4] This targeted approach aims to mitigate neuronal damage in conditions like ischemic stroke and neuropathic pain.[3][4]
Q2: What are the primary preclinical applications of this compound?
This compound has been predominantly investigated in preclinical models of:
-
Ischemic Stroke: To reduce infarct volume and improve neurological outcomes.[3][4]
-
Neuropathic and Inflammatory Pain: To attenuate hyperalgesia and allodynia.
-
Morphine Reward and Relapse: To decrease the rewarding effects of morphine.[2]
Q3: Are there controversies regarding the mechanism of action of this compound?
Yes, some studies have raised questions about the direct binding of this compound to the nNOS-PDZ domain as its primary mechanism of action.[3][5] Biochemical and biophysical analyses have suggested that this compound may not directly inhibit the nNOS-PDZ/PSD-95-PDZ interaction in vitro.[3][5] It has been proposed that this compound might exert its effects by binding to other regions of the nNOS protein or by interacting with other proteins that influence the nNOS/PSD-95 complex.[3][5] Researchers should be aware of this ongoing discussion when interpreting their results.
Troubleshooting Guides
Solubility and Compound Preparation
Problem: I am observing precipitation or incomplete dissolution of this compound.
Possible Causes and Solutions:
-
Inappropriate Solvent: this compound has limited solubility in aqueous solutions.
-
For in vitro studies: Prepare a high-concentration stock solution in 100% DMSO.
-
For in vivo studies: Use a vehicle containing a combination of solvents. A commonly used vehicle is 3% DMSO, with the remainder comprised of a 1:1:18 ratio of emulphor:ethanol:0.9% NaCl.[1]
-
-
Incorrect Preparation Technique:
-
Ensure you are adding and mixing solvents sequentially.
-
If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
-
-
Storage Issues:
-
Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Inconsistent or Unexpected In Vitro Results
Problem: I am not observing the expected inhibition of NMDA-induced effects in my cell-based assays.
Possible Causes and Solutions:
-
Suboptimal Compound Concentration:
-
The effective concentration of this compound can vary between cell types and assay conditions. Perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
-
Assay-Specific Artifacts:
-
Fluorescence Interference: this compound has been reported to cause artefactual signals in fluorescence-based assays, particularly when using TAMRA-nNOS as a probe.[1] Consider using alternative, non-fluorescence-based methods to validate your findings, such as co-immunoprecipitation followed by Western blotting.
-
-
Cell Culture Conditions:
-
Ensure that your neuronal cultures are healthy and mature enough to express functional NMDA receptors and the associated signaling proteins.
-
Challenges with In Vivo Experiments
Problem: I am not seeing a therapeutic effect of this compound in my animal model.
Possible Causes and Solutions:
-
Pharmacokinetics and Dosing:
-
Route of Administration:
-
Intraperitoneal injection is a common route. Ensure proper injection technique to avoid variability in drug absorption.
-
-
Animal Model Variability:
-
The pathophysiology of the chosen animal model may not be amenable to modulation by inhibiting the PSD-95/nNOS interaction.
-
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | 31 µM | Inhibition of nNOS and PSD-95 interaction | [3] |
| EC50 | 23.9 µM | Disruption of PSD-95 and nNOS interaction (AlphaScreen) | [3] |
| IC50 | 2.7 µM | Reduction of NMDA-induced cGMP production (primary hippocampal neurons) | [1] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PSD-95/nNOS Interaction
This protocol is adapted from studies investigating the interaction between PSD-95 and nNOS.
Materials:
-
Cell or tissue lysate
-
Antibody against PSD-95 or nNOS
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads with wash buffer 3-5 times to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting partner (e.g., blot for nNOS if you immunoprecipitated PSD-95).
Protocol 2: Neuronal Viability Assay for Glutamate Excitotoxicity
This protocol is a general guideline for assessing the neuroprotective effects of this compound against glutamate-induced cell death.
Materials:
-
Primary neuronal cell culture
-
This compound
-
Glutamate
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density in a multi-well plate.
-
Compound Pre-treatment: Pre-incubate the neurons with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Glutamate Insult: Add glutamate to the culture medium to induce excitotoxicity. The concentration and duration of glutamate exposure should be optimized for your specific cell type.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated controls.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflows for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologymedjournal.com [biologymedjournal.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of IC87201 and Dextromethorphan in the Context of NMDA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IC87201, a selective inhibitor of the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS) interaction, and Dextromethorphan (DXM), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist. This document aims to offer an objective analysis of their distinct mechanisms of action and functional effects, supported by experimental data, to inform preclinical and clinical research in neuropharmacology and drug development.
Introduction
Overactivation of the NMDA receptor is a key pathological mechanism in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neuropathic pain. While direct antagonism of the NMDA receptor has been a therapeutic strategy, it is often associated with significant side effects, limiting clinical utility. This compound represents an alternative approach by targeting a critical downstream signaling pathway of the NMDA receptor, specifically the interaction between PSD-95 and nNOS. This interaction is crucial for the production of nitric oxide (NO), a key mediator of excitotoxicity.[1][2] Dextromethorphan, a widely used antitussive, also exerts its neuroprotective effects through direct, albeit non-competitive, antagonism of the NMDA receptor.[3][4][5] This guide will dissect the pharmacological profiles of these two compounds, presenting a side-by-side comparison of their mechanisms, in vitro and in vivo activities, and the experimental methodologies used to characterize them.
Data Presentation
The following tables summarize the quantitative data available for this compound and Dextromethorphan, providing a clear comparison of their pharmacological properties.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Dextromethorphan (DXM) | Reference |
| Primary Target | PSD-95-nNOS Protein-Protein Interaction | NMDA Receptor Channel | [4][6] |
| Mechanism of Action | Allosteric inhibition of the nNOS-PDZ/PSD-95-PDZ interaction | Non-competitive open-channel blocker | [3][6] |
| IC50 (NMDA-stimulated cGMP production) | 2.7 µM (primary hippocampal neurons) | Not directly comparable; acts upstream | [6] |
| Ki (NMDA Receptor Binding) | Not applicable; does not bind to the NMDA receptor | ~4.5 µM ([3H]MK-801 displacement, rat brain) | [4] |
| IC50 (NMDA-evoked currents) | Does not inhibit NMDA receptor currents | 4 µM (cultured rat hippocampal neurons) | [6] |
Table 2: In Vivo Neuroprotective Effects (Rat Middle Cerebral Artery Occlusion Model)
| Parameter | This compound (10 mg/kg, i.p.) | Dextromethorphan (DXM) (50 mg/kg, i.p.) | Reference |
| Neurological Deficit Score (7 days post-MCAO) | Significant improvement compared to MCAO group; more potent than DXM on days 6 and 7 | Significant improvement compared to MCAO group | [1][7] |
| Infarct Volume Reduction | Significantly reduced | Not statistically significant in some studies | [1][8] |
| Neuronal Loss in Striatum | Prevented neuronal loss | Did not prevent neuronal loss | [8] |
| Recovery of Heart Rate Variability (RR interval) | Significant recovery to normal levels | No significant recovery | [9] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This in vivo model is used to mimic ischemic stroke and evaluate the neuroprotective potential of compounds.
Methodology:
-
Animal Preparation: Adult male rats are anesthetized, typically with a combination of ketamine and xylazine.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: this compound (e.g., 10 mg/kg) or DXM (e.g., 50 mg/kg) is administered intraperitoneally, typically after the ischemic period.[8][9]
-
Outcome Measures: Neurological deficits are assessed using a standardized scoring system (e.g., modified Neurological Severity Scores) at various time points post-surgery.[1][7] Brains are harvested for histological analysis to determine infarct volume and neuronal cell death.[1][8]
NMDA-Stimulated cGMP Formation Assay in Primary Neuronal Cultures
This in vitro assay is used to determine a compound's ability to inhibit the downstream signaling of NMDA receptor activation.
Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured for 14-21 days in vitro (DIV).
-
Pre-incubation: Neurons are pre-incubated with the test compound (e.g., this compound at various concentrations) or vehicle for a specified time.
-
Stimulation: Neurons are stimulated with NMDA (e.g., 30-100 µM) and glycine (a co-agonist, e.g., 10 µM) for a short period (e.g., 15 minutes) to induce cGMP production.[6][10][11]
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The concentration of cGMP in the cell lysate is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NMDA-stimulated cGMP production, is calculated.
Mandatory Visualization
Caption: NMDA Receptor Signaling and Points of Intervention.
Caption: Experimental Workflow for Comparing this compound and DXM.
Conclusion
This compound and Dextromethorphan both demonstrate neuroprotective properties by modulating the NMDA receptor pathway, but through fundamentally different mechanisms. DXM acts as a direct, non-competitive antagonist of the NMDA receptor ion channel.[3][4] In contrast, this compound targets the downstream protein-protein interaction between PSD-95 and nNOS, thereby inhibiting excitotoxic NO production without directly affecting NMDA receptor function.[6][9]
Experimental evidence from in vivo stroke models suggests that this compound may offer a more potent neuroprotective effect with a potentially wider therapeutic window compared to DXM.[1][8] Specifically, studies have shown that this compound is more effective at reducing neuronal loss and improving functional outcomes in rats subjected to MCAO.[1][8][9] The targeted approach of this compound, which preserves the physiological function of the NMDA receptor, may account for its improved efficacy and potentially better side-effect profile compared to direct NMDA receptor antagonists. This makes this compound a compelling candidate for further investigation in the development of novel therapeutics for neurological disorders characterized by excitotoxicity.
References
- 1. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologymedjournal.com [biologymedjournal.com]
- 10. Changes in NMDA receptor-induced cyclic nucleotide synthesis regulate the age-dependent increase in PDE4A expression in primary cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA-mediated activation of the NO/cGMP pathway: characteristics and regulation in cultured neocortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IC87201 and MK-801: Targeting the NMDA Receptor Pathway Through Different Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side comparison of IC87201 and MK-801 (dizocilpine), two critical research tools for studying the N-methyl-D-aspartate (NMDA) receptor signaling pathway. While both compounds ultimately modulate NMDA receptor function, they do so via distinct mechanisms, leading to significantly different pharmacological profiles and experimental outcomes.
This document details their mechanisms of action, presents key experimental data in a comparative format, outlines relevant experimental protocols, and provides visual representations of their signaling pathways.
Mechanism of Action: A Tale of Two Strategies
MK-801 is a well-characterized non-competitive antagonist of the NMDA receptor. It acts as a pore blocker, binding to a site within the ion channel of the receptor.[1] This binding physically obstructs the flow of ions, including calcium (Ca2+), through the channel, thereby preventing receptor activation.[1] The action of MK-801 is use-dependent, meaning the channel must be open for the drug to bind.[1]
In contrast, this compound represents a more targeted approach to modulating NMDA receptor signaling. It does not directly interact with the NMDA receptor itself but instead inhibits the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[2][3] PSD-95 is a scaffolding protein that links the NMDA receptor to downstream signaling molecules like nNOS. By disrupting this interaction, this compound selectively prevents the NMDA receptor-mediated activation of nNOS and the subsequent production of nitric oxide (NO), a key signaling molecule implicated in excitotoxicity, without affecting the ion flux through the NMDA receptor channel.[2][4]
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and MK-801, providing a direct comparison of their potency and effects in various experimental settings.
| Compound | Parameter | Value | Assay/Model | Reference |
| This compound | IC50 | 2.7 μM | Inhibition of NMDA-induced cGMP production | [5] |
| MK-801 | Ki | 30.5 nM | NMDA receptor binding | [6] |
| Kd | 37.2 nM | NMDA receptor binding in rat brain membranes | [7] | |
| Kd | 111.3 ± 8.5 nM | Intact NMDA receptor | [8] |
Table 1: In Vitro Potency. This table highlights the different in vitro measures of potency for this compound and MK-801, reflecting their distinct mechanisms of action.
| Compound | Dose | Effect | Animal Model | Reference |
| This compound | 10 mg/kg | Neuroprotection, improved neurobehavioral function | Rat model of middle cerebral artery occlusion (MCAO) | [9][10] |
| 0.01-2 mg/kg | Antidepressant-like effects | Mouse tail suspension and forced swim tests | [11] | |
| MK-801 | 1-10 mg/kg | Neuroprotection against NMDA-induced neurodegeneration | Rat model of excitotoxicity | [12] |
| 0.5 mg/kg | Induction of neuronal necrosis | Rat posterior cingulate/retrosplenial cortex | [4] | |
| 0.1 mg/kg | Impairment of spatial learning and memory | Rat models | [13] |
Table 2: In Vivo Efficacy and Toxicity. This table provides a snapshot of the doses at which this compound and MK-801 exhibit therapeutic or adverse effects in various animal models.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the distinct signaling pathways affected by this compound and MK-801, as well as a typical experimental workflow for evaluating their effects.
Figure 1: MK-801 Mechanism of Action. This diagram illustrates how MK-801 directly blocks the NMDA receptor ion channel, preventing calcium influx.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologymedjournal.com [biologymedjournal.com]
- 4. Quantitative analysis of factors influencing neuronal necrosis induced by MK-801 in the rat posterior cingulate/retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo protection against NMDA-induced neurodegeneration by MK-801 and nimodipine: combined therapy and temporal course of protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of IC87201's effects in different neuronal subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent IC87201 with alternative compounds, supported by experimental data. This compound is a novel small molecule designed to disrupt the interaction between Postsynaptic Density Protein 95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS), offering a targeted approach to mitigating excitotoxic neuronal damage.
Mechanism of Action
This compound offers a distinct advantage over traditional NMDA receptor antagonists by selectively targeting downstream signaling pathways.[1][2] This avoids the widespread side effects associated with direct NMDA receptor blockade.[1][3] The molecule works by inhibiting the PSD-95/nNOS protein-protein interaction, which is crucial in the cascade leading to nitric oxide production and subsequent neurotoxicity following events like ischemic stroke.[1][4]
Signaling Pathway of this compound
Caption: Signaling pathway targeted by this compound.
Comparative Efficacy of this compound
Studies have demonstrated the superior neuroprotective effects of this compound compared to the NMDA receptor antagonist, Dextromethorphan (DXM), in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO).
| Parameter | This compound | Dextromethorphan (DXM) | Reference |
| Neurobehavioral Function | Significant recovery | Some improvement, but less effective than this compound | [2][5][6] |
| Infarct Volume Reduction | Significant reduction in total hemisphere, cortex, and striatum | Some reduction, but less effective than this compound | [2][5][7] |
| Neuronal Cell Count (Striatum) | Increased total number of neurons and non-neuronal cells; Decreased dead cells | Less effective in preventing neuronal loss and did not significantly reduce the number of dead cells | [2][5][7] |
| Memory Function | Significantly recovered memory impairments | Less potent in recovering memory impairments | [6] |
| Motor Function | Did not impair motor function | NMDA receptor antagonists as a class are associated with motor side effects | [8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
A common method to induce focal cerebral ischemia in rats, mimicking human stroke.[1][2]
-
Anesthesia: Male rats (e.g., Sprague-Dawley or Wistar) are anesthetized, typically with an intraperitoneal injection of Ketamine and Xylazine.[1][6]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]
-
Occlusion: A filament is inserted into the ICA to block the origin of the middle cerebral artery, inducing ischemia. The occlusion is typically maintained for a specific duration, such as one hour.[2][5][6]
-
Reperfusion: The filament is withdrawn to allow blood flow to resume.
-
Drug Administration: this compound (e.g., 10 mg/kg) or DXM (e.g., 50 mg/kg) is administered intraperitoneally after the ischemic period.[1][2][5]
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Stereological Analysis
This quantitative method is used to estimate the number and volume of cells in different brain regions.[2][6]
-
Tissue Preparation: After a set period post-MCAO (e.g., 7 days), animals are euthanized, and their brains are removed. The brains are then fixed and sectioned.
-
Staining: Brain sections are stained (e.g., with Cresyl Violet) to visualize neurons and other cells.[7]
-
Cell Counting: An optical fractionator probe is used with a microscope to systematically sample sections and count neurons, non-neuronal cells, and dead cells in specific regions of interest, such as the striatum and hippocampus.[2][6]
-
Volume Measurement: The Cavalieri principle is applied to estimate the volume of the infarct and different brain structures.
cGMP Formation Assay in Cultured Neurons
This in vitro assay is used to confirm the mechanism of action of PSD-95/nNOS inhibitors.[9]
-
Cell Culture: Hippocampal neurons are cultured.
-
Treatment: Neurons are treated with this compound, a comparator (e.g., MK-801, another NMDA receptor antagonist), or a vehicle control.
-
Stimulation: NMDA is added to stimulate the neurons.
-
Measurement: The levels of cyclic guanosine monophosphate (cGMP), a downstream marker of nitric oxide production, are measured.
-
Results: this compound has been shown to suppress NMDA-stimulated cGMP formation, confirming its inhibitory effect on the nNOS pathway.[9]
Effects in Different Neuronal and Non-Neuronal Populations
While studies have not extensively detailed the effects of this compound on specific neuronal subtypes (e.g., GABAergic vs. glutamatergic neurons), research has shown its protective effects in distinct brain regions and on broader cell populations.
-
Striatum: this compound significantly increased the total number of both neuronal and non-neuronal cells and decreased the number of dead cells in the striatum following ischemia.[2][5][7] This is particularly relevant as the striatum is heavily affected in MCAO models.
-
Hippocampus: Stereological studies of the CA1 and CA3 regions of the hippocampus have revealed that this compound attenuates the changes in total and infarcted volumes, as well as the total number of neurons, non-neurons, and dead neurons resulting from cerebral ischemia.[6]
-
Glial Cells: NMDA receptors are also expressed on glial cells, including astrocytes and oligodendrocytes, which can be damaged by excitotoxicity.[2] It is hypothesized that this compound may protect these non-neuronal cells through the same mechanism as it protects neurons.[2]
Conclusion
The available data strongly suggest that this compound is a promising neuroprotective agent with a more favorable profile than direct NMDA receptor antagonists. Its targeted mechanism of action, which preserves normal NMDA receptor function while mitigating downstream excitotoxic effects, translates to improved efficacy and a better safety profile in preclinical models of ischemic stroke. Further research is warranted to explore its therapeutic potential in more detail, including its effects on a wider range of neuronal subtypes and in other neurological disorders characterized by excitotoxicity.
References
- 1. biologymedjournal.com [biologymedjournal.com]
- 2. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound (a PSD95/nNOS Inhibitor) Attenuates Post- Stroke Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PSD95‐nNOS protein–protein interactions decreases morphine reward and relapse vulnerability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of IC87201 for the nNOS-PSD-95 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of IC87201, a small molecule inhibitor reported to disrupt the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). The specificity of this compound is critically examined through objective comparison with alternative inhibitors and supporting experimental data. This document is intended to aid researchers and drug development professionals in making informed decisions regarding the use of this compound in their studies.
Introduction to the nNOS-PSD-95 Interaction
In the central nervous system, the N-methyl-D-aspartate (NMDA) receptor plays a crucial role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity, a key process in a variety of neurological disorders, including stroke and neurodegenerative diseases. This pathological cascade is mediated in part by the production of nitric oxide (NO) by nNOS. The scaffolding protein PSD-95 physically links nNOS to the NMDA receptor complex, facilitating efficient NO production upon calcium influx through the receptor. Disrupting this specific protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to mitigate excitotoxicity without directly blocking the essential functions of the NMDA receptor.
This compound was identified as a small molecule inhibitor of this nNOS-PSD-95 interaction.[1][2] This guide will delve into the experimental evidence evaluating its specificity and efficacy, comparing it with other molecules targeting the same pathway.
Signaling Pathway and Proposed Mechanism of Action
The overactivation of NMDA receptors triggers a cascade of events leading to neuronal damage. The proximity of nNOS to the NMDA receptor, orchestrated by PSD-95, is a critical determinant of this excitotoxic signaling.
This compound is proposed to act by disrupting the interaction between nNOS and PSD-95, thereby uncoupling NMDA receptor activation from NO-mediated excitotoxicity. However, the precise binding site and mechanism of action of this compound are subjects of ongoing investigation and debate.
Comparative Efficacy and Specificity
The following tables summarize the quantitative data for this compound and its alternatives.
Table 1: In Vitro Inhibition of nNOS-PSD-95 Interaction
| Compound | Assay Type | IC50 / EC50 / Ki | Reference(s) |
| This compound | Plate-based binding assay | IC50: 31 µM | [2] |
| AlphaScreen | EC50: 23.94 µM | [3] | |
| ZL006 | AlphaScreen | EC50: 12.88 µM | [3] |
| Tat-N-dimer | Fluorescence Polarization | IC50: 40 ± 15 nM | [4] |
| Isothermal Titration Calorimetry | Kd: 4.6 nM | [5] |
Table 2: Inhibition of NMDA-Mediated Cellular Activity
| Compound | Assay Type | IC50 | Cell Type | Reference(s) |
| This compound | cGMP production | 2.7 µM | Primary hippocampal neurons | [6] |
| ZL006 | cGMP production | Not explicitly stated, but effective at 20 µM | Primary hippocampal neurons | [6] |
| MK-801 | cGMP production | Not explicitly stated, but effective at 1 µM | Primary hippocampal neurons | [6] |
Table 3: Selectivity Profile
| Compound | nNOS Selectivity over eNOS | nNOS Selectivity over iNOS | Reference(s) |
| This compound | Data not available | Data not available | |
| ZL006 | Data not available | Data not available | |
| 7-nitroindazole (7-NI) | In vivo tissue selectivity suggested | Low in vitro selectivity | [7] |
The Controversy Surrounding this compound's Mechanism of Action
While initial studies suggested that this compound directly disrupts the nNOS-PSD-95 interaction[2][3], a subsequent in-depth biochemical investigation using fluorescence polarization, isothermal titration calorimetry (ITC), and NMR spectroscopy found no evidence of direct binding of this compound to the PDZ domains of either nNOS or PSD-95 in vitro.[4] This pivotal study challenges the widely accepted mechanism of action and suggests that the observed cellular and in vivo effects of this compound may be mediated by an alternative, yet to be identified, mechanism.[8] This discrepancy highlights the importance of employing multiple biophysical techniques to validate the mechanism of action of small molecule inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the specificity of nNOS-PSD-95 inhibitors.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if two proteins interact in a cellular context.
Protocol Outline:
-
Cell Lysis: Cells or tissues are lysed in a buffer that preserves protein-protein interactions.
-
Pre-clearing: The lysate is incubated with beads to reduce non-specific binding.
-
Immunoprecipitation: A primary antibody specific to the "bait" protein (e.g., PSD-95) is added to the lysate.
-
Complex Capture: Protein A/G-conjugated beads are added to bind the antibody-protein complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both the "bait" (PSD-95) and the putative "prey" (nNOS) proteins.
In Vitro Binding Assays (e.g., AlphaScreen)
These assays quantify the direct interaction between purified proteins and the ability of a compound to inhibit this interaction.
Protocol Outline:
-
Protein Preparation: Purified, tagged versions of nNOS and PSD-95 are used.
-
Reagent Mixing: The proteins are mixed with Donor and Acceptor beads that are coated with molecules that bind to the protein tags.
-
Incubation: The mixture is incubated to allow for protein-protein interaction, bringing the beads into close proximity.
-
Inhibitor Addition: Test compounds (e.g., this compound) are added to assess their ability to disrupt the interaction.
-
Signal Detection: The plate is read in a specialized plate reader that excites the Donor beads and measures the luminescent signal from the Acceptor beads. A decrease in signal indicates inhibition of the protein-protein interaction.
nNOS Enzymatic Activity Assay
This assay measures the catalytic activity of nNOS and can be used to determine if a compound directly inhibits the enzyme, a key aspect of specificity.
Protocol Outline:
-
Reaction Mixture: A reaction buffer containing purified nNOS, L-arginine (the substrate), and necessary co-factors (e.g., NADPH, calmodulin, Ca²⁺) is prepared.[9]
-
Inhibitor Incubation: The enzyme is pre-incubated with the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of L-arginine.
-
Product Measurement: The production of NO or its co-product, L-citrulline, is measured over time. This can be done using various methods, including colorimetric assays for nitrite/nitrate (stable end-products of NO) or radiolabeled L-arginine to quantify L-citrulline formation.[10][11][12][13]
-
Data Analysis: The rate of product formation is calculated to determine the level of enzyme inhibition.
Alternative Inhibitors
A comprehensive evaluation of this compound necessitates a comparison with other inhibitors of the nNOS-PSD-95 interaction.
-
ZL006: A structurally related small molecule inhibitor that has also been shown to disrupt the nNOS-PSD-95 interaction and exhibit neuroprotective effects.[3][14] Similar to this compound, its direct binding to the PDZ domains has been questioned.[4]
-
Tat-N-dimer: A cell-permeable peptide-based inhibitor that demonstrates high-affinity binding to the PDZ1-2 domains of PSD-95.[5] It serves as a potent and specific tool to study the consequences of disrupting the nNOS-PSD-95 interaction.
-
NMDA Receptor Antagonists (e.g., Dextromethorphan, MK-801): These compounds block the NMDA receptor channel, preventing calcium influx. While effective at reducing excitotoxicity, they have a broader mechanism of action and are associated with more significant side effects compared to the targeted disruption of the nNOS-PSD-95 interaction.[15]
Conclusion and Future Directions
This compound has demonstrated efficacy in cellular and animal models of excitotoxicity, suggesting it modulates the nNOS-PSD-95 signaling pathway. However, the conflicting evidence regarding its direct binding to the PDZ domains of nNOS or PSD-95 raises critical questions about its precise mechanism of action. This ambiguity underscores the need for further rigorous biophysical and structural studies to definitively identify its molecular target.
For researchers considering the use of this compound, it is crucial to:
-
Acknowledge the controversy: Be aware of the conflicting data on its mechanism of action and interpret results with caution.
-
Employ orthogonal assays: Use multiple, independent experimental approaches to validate findings. For example, combining cellular assays with direct binding studies (if a target can be identified) or using a cellular thermal shift assay (CETSA) to demonstrate target engagement in a cellular context.[16][17]
-
Include appropriate controls: Compare the effects of this compound with well-characterized inhibitors like Tat-N-dimer and broader-acting compounds like NMDA receptor antagonists.
-
Investigate off-target effects: Systematically evaluate the selectivity of this compound against other NOS isoforms and other relevant cellular targets.
Future research should focus on elucidating the true molecular target and mechanism of action of this compound. This knowledge is essential for its validation as a specific chemical probe and for any potential therapeutic development.
References
- 1. PSD-95 uncoupling from NMDA receptors by Tat-N-dimer ameliorates neuronal depolarization in cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of nNOS-PSD95 protein–protein interaction inhibits acute thermal hyperalgesia and chronic mechanical allodynia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Source memory in rats is impaired by an NMDA receptor antagonist but not by PSD95-nNOS protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Post-stroke effects of this compound on neurobehavioral function and brain injuries: A stereological study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biologymedjournal.com [biologymedjournal.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Efficacy of IC87201: An In Vitro Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and ischemic events, the small molecule IC87201 has emerged as a promising candidate. This guide provides a comprehensive in vitro comparison of this compound against other neuroprotective compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a potent inhibitor of the interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a key step in the intracellular signaling cascade triggered by the overactivation of N-Methyl-D-Aspartate (NMDA) receptors, a central mechanism in excitotoxic neuronal death. By disrupting the PSD-95/nNOS complex, this compound aims to mitigate the downstream damaging effects of excessive NMDA receptor stimulation without directly blocking the receptor itself, a strategy that may offer a better safety profile than traditional NMDA receptor antagonists.
Comparative In Vitro Efficacy of Neuroprotective Agents
To objectively assess the neuroprotective potential of this compound, its performance was compared with other relevant compounds in primary cortical neuron cultures subjected to glutamate-induced excitotoxicity. The following tables summarize the quantitative data from these studies.
| Compound | Target/Mechanism of Action | Concentration | Endpoint | Result |
| This compound | PSD-95/nNOS Interaction Inhibitor | 10 µM | Neuronal Viability | Significant protection against glutamate-induced neuronal atrophy |
| This compound | PSD-95/nNOS Interaction Inhibitor | 30 µM | Neuronal Viability | Increased protection against glutamate-induced neuronal atrophy |
| ZL006 | PSD-95/nNOS Interaction Inhibitor | 10 µM | Neuronal Viability | Significant protection against glutamate-induced neuronal atrophy |
| Memantine | Uncompetitive NMDA Receptor Antagonist | 1 µM | Neuronal Viability (NMDA-induced toxicity) | Partial protection |
| Memantine | Uncompetitive NMDA Receptor Antagonist | 10 µM | Neuronal Viability (NMDA-induced toxicity) | Almost complete block of NMDA effect[1] |
| Compound | Assay | Endpoint | IC50 / Effective Concentration | Cell Type |
| This compound | cGMP Production Assay | NMDA-induced cGMP reduction | IC50: 2.7 µM[2] | Primary Hippocampal Neurons |
| This compound | Neurite Outgrowth Assay | Attenuation of NMDA/glycine-induced decrease | 10 and 100 nM[2] | Not specified |
| Memantine | Field Potential Measurement | Reduction of irreversible loss of field potential (in vitro ischemia) | EC50: 5 µM | Striatal Spiny Neurons |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines the procedure for inducing neuronal injury through glutamate exposure to test the efficacy of neuroprotective compounds.
Materials:
-
Primary cortical neurons cultured on poly-D-lysine coated plates
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
L-glutamic acid solution
-
Test compounds (this compound, ZL006, etc.)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., MTT, LDH)
Procedure:
-
Culture primary cortical neurons for 12-14 days in vitro (DIV) to allow for maturation.
-
Prepare stock solutions of test compounds at desired concentrations.
-
On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Add fresh, serum-free Neurobasal medium containing the desired concentration of the test compound to the respective wells. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Introduce L-glutamic acid to the culture medium to a final concentration of 50-100 µM. This concentration may need to be optimized depending on the specific culture conditions and neuronal sensitivity.
-
Co-incubate the neurons with the test compound and glutamate for 24 hours at 37°C in a 5% CO2 incubator.
-
Following the incubation period, assess neuronal viability using a standardized assay such as the MTT or LDH assay.
Protocol 2: MTT Assay for Neuronal Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-well plate reader
Procedure:
-
Following the experimental treatment (as described in Protocol 1), carefully remove the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well plate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound in preventing excitotoxicity.
Caption: Experimental workflow for in vitro neuroprotection assay.
Conclusion
The in vitro data strongly suggest that this compound is a promising neuroprotective agent that operates through a distinct mechanism of inhibiting the PSD-95/nNOS interaction. This targeted approach appears to effectively mitigate glutamate-induced neuronal damage. Further comparative studies are warranted to fully elucidate its therapeutic potential relative to other neuroprotective strategies. The provided protocols and diagrams serve as a valuable resource for researchers aiming to investigate and validate the neuroprotective effects of this compound and other novel compounds.
References
A Comparative Guide to PI3Kδ Inhibitors for B-Cell Malignancies: Assessing the Translational Potential of Idelalisib, Zandelisib, and Parsaclisib
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical driver of proliferation and survival in B-cell malignancies, making it a key therapeutic target. The first-generation PI3Kδ inhibitor, idelalisib, validated this approach but was associated with significant immune-mediated toxicities. This has spurred the development of next-generation inhibitors like zandelisib and parsaclisib, which aim to improve upon the therapeutic index. This guide provides an objective comparison of these three compounds, summarizing their biochemical potency, clinical efficacy, and safety profiles to assess their translational potential.
Biochemical Potency and Selectivity
The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity over other related kinases. High potency ensures target engagement at therapeutic doses, while high selectivity minimizes off-target effects that can lead to toxicity.
Table 1: Comparison of In Vitro Biochemical Potency and Selectivity
| Compound | Target | IC50 (p110δ) | Selectivity vs p110α | Selectivity vs p110β | Selectivity vs p110γ |
| Idelalisib | PI3Kδ | ~2.5 nM[1][2][3] | ~328-fold (IC50: ~820 nM)[2] | ~226-fold (IC50: ~565 nM)[2] | ~36-fold (IC50: ~89 nM)[2] |
| Zandelisib | PI3Kδ | ~0.6 nM[4] | High | High | High |
| Parsaclisib | PI3Kδ | ~1.0 nM[5] | >1000-fold[5] | >1000-fold[5] | >1000-fold[5] |
Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.
Parsaclisib and zandelisib demonstrate higher biochemical potency and significantly improved selectivity for the PI3Kδ isoform compared to the first-generation inhibitor, idelalisib.[2][4][5] This enhanced selectivity is hypothesized to contribute to a more favorable safety profile by avoiding the inhibition of other PI3K isoforms crucial for normal cellular functions.
Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma
Follicular lymphoma (FL) is one of the most common indolent non-Hodgkin lymphomas where PI3Kδ inhibitors have shown significant activity.[6] The data below is derived from key Phase 2 clinical trials evaluating each compound as a monotherapy in patients with relapsed or refractory (R/R) disease.
Table 2: Comparison of Clinical Efficacy in R/R Follicular Lymphoma
| Compound | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Idelalisib | Study 101-09 (NCT01282424) | 54% - 57%[6][7][8] | 6% - 8%[6][8] | ~11 months[6][7][9] | ~12.5 months[6][7] |
| Zandelisib | TIDAL (NCT03768505) | ~70% - 73%[10][11][12] | ~35% - 38%[10][11] | ~11.6 months[11][13] | ~16.4 months[11] |
| Parsaclisib | CITADEL-203 (NCT03126019) | ~75% - 78%[14][15][16] | ~18% - 19%[14][15][16] | ~15.8 months[14][15][16] | ~14.7 months[14][15][16] |
The next-generation inhibitors, zandelisib and parsaclisib, have demonstrated higher overall and complete response rates in clinical trials compared to idelalisib in similar patient populations.[6][10][14] Notably, zandelisib is being developed with an intermittent dosing schedule (daily for the first two cycles, then for the first seven days of subsequent cycles) designed to mitigate the immune-mediated toxicities associated with continuous PI3Kδ inhibition.[10][12][17]
Safety and Tolerability Profile
A major hurdle for the widespread use of first-generation PI3Kδ inhibitors has been their toxicity profile. A favorable safety profile is paramount for translational potential, especially for therapies used in indolent diseases.
Table 3: Comparison of Key Grade ≥3 Adverse Events of Special Interest
| Adverse Event | Idelalisib | Zandelisib (Intermittent Dosing) | Parsaclisib |
| Diarrhea / Colitis | ~13% - 16%[7][18] | ~3% - 6%[10][11] | ~12% (Diarrhea), ~6% (Colitis)[16] |
| Pneumonitis | ~2%[7] | ~1%[11] | Not frequently reported as Grade ≥3 |
| Hepatotoxicity (ALT/AST Elevation) | ~13%[7] | ~2%[11] | Not frequently reported as Grade ≥3 |
| Neutropenia | ~27%[7] | ~26% (half were Grade 4)[10] | ~10%[16] |
| Rash | Common, Grade ≥3 less frequent | ~3%[11] | Not frequently reported as Grade ≥3 |
Note: Data is compiled from different studies and may not be directly comparable due to variations in patient populations and reporting.
The intermittent dosing strategy of zandelisib appears to result in a lower incidence of severe immune-related toxicities like diarrhea/colitis and hepatotoxicity compared to the continuously dosed idelalisib.[10][11] Parsaclisib was also designed to avoid the hepatotoxicity seen with earlier-generation drugs and shows a manageable safety profile.[14][16]
Visualizing Mechanisms and Workflows
To better understand the context of these compounds, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT signaling pathway in B-cells, highlighting the inhibitory action of PI3Kδ inhibitors.
Caption: A representative workflow for a cell-based proliferation assay to determine inhibitor potency (IC50).
Experimental Protocols
Biochemical PI3Kδ Kinase Activity Assay (HTRF® Assay)
This assay quantifies the enzymatic activity of purified PI3Kδ and its inhibition by a test compound.
-
Principle: The assay measures the production of PIP3, the product of PI3Kδ activity on its substrate, PIP2. A Homogeneous Time-Resolved Fluorescence (HTRF) format is used for detection.
-
Methodology:
-
Reaction Setup: Recombinant human PI3Kδ enzyme is incubated with the lipid substrate PIP2 in a kinase reaction buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2).
-
Inhibitor Addition: Compounds (e.g., idelalisib, zandelisib, parsaclisib) are serially diluted in DMSO and added to the reaction wells. A pre-incubation of 10-15 minutes allows the inhibitor to bind to the enzyme.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and a detection solution containing a biotinylated-PIP3 tracer and two HTRF antibodies (an anti-GST antibody labeled with Eu3+ cryptate and streptavidin-XL665) is added.
-
Signal Reading: After incubation, the fluorescence is read on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced by the enzyme.
-
Data Analysis: The percent inhibition is calculated relative to a vehicle (DMSO) control, and IC50 values are determined by fitting the data to a four-parameter dose-response curve.
-
B-Cell Proliferation Assay (CellTiter-Glo®)
This cell-based assay measures the effect of an inhibitor on the proliferation and viability of B-cell lymphoma cell lines.
-
Principle: The assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
Cell Culture: A human B-cell lymphoma cell line (e.g., Ramos, SU-DHL-6) is cultured in appropriate media and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[19]
-
Compound Treatment: The cells are treated with a range of concentrations of the PI3Kδ inhibitor.[19]
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).[19]
-
Lysis and Signal Generation: The CellTiter-Glo® reagent, which contains a detergent to lyse the cells and luciferase/luciferin to react with ATP, is added to each well.[19]
-
Signal Reading: The plate is incubated briefly to stabilize the luminescent signal, which is then measured using a luminometer.[19]
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are plotted against the inhibitor concentration to calculate the IC50 value, representing the concentration required to inhibit cell proliferation by 50%.[19]
-
Conclusion on Translational Potential
The translational potential of a compound is a function of its efficacy, safety, and pharmacokinetic properties.
-
Idelalisib: As the first-in-class approved PI3Kδ inhibitor, idelalisib established the clinical validity of this target.[20] However, its translational potential is limited by a challenging toxicity profile, including severe diarrhea/colitis and hepatotoxicity, which requires careful patient monitoring and management.[21]
-
Zandelisib: Zandelisib shows high potency and a promising efficacy profile.[4][10] Its key innovation lies in its intermittent dosing schedule, which appears to mitigate some of the severe class-related toxicities observed with continuous inhibition.[11][12] This improved safety profile, combined with strong response rates, gives zandelisib a high translational potential, potentially offering a more favorable risk-benefit balance.
-
Parsaclisib: As a next-generation inhibitor, parsaclisib demonstrates high potency and selectivity, which translates into impressive clinical efficacy with high response rates and durable responses.[5][14][16] It was specifically designed to have a better safety profile, particularly concerning hepatotoxicity.[14] This combination of potent anti-tumor activity and improved tolerability suggests a very strong translational potential for patients with relapsed/refractory B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Zandelisib (ME-401) in Japanese patients with relapsed or refractory indolent non-Hodgkin’s lymphoma: an open-label, multicenter, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy and safety of idelalisib in patients with relapsed, rituximab- and alkylating agent-refractory follicular lymphoma: a subgroup analysis of a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. The PI3Kδ inhibitor zandelisib on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. Incyte Announces Updated Data Demonstrating Rapid and Durable Responses of Parsaclisib in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphomas | Business Wire [sttinfo.fi]
- 16. Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase II study of zandelisib in patients with relapsed or refractory indolent non-Hodgkin lymphoma: ME-401-K02 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 21. The role of idelalisib in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IC87201: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for IC87201, a small molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95).
Chemical and Physical Properties
A summary of the known properties of this compound is provided below for reference.
| Property | Information |
| Formal Name | 2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol |
| CAS Number | 866927-10-8 |
| Molecular Formula | C₁₃H₁₀Cl₂N₄O |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml).[1] |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is crucial for the safe disposal of this compound and similar research chemicals.
1. Personal Protective Equipment (PPE): Before handling any waste materials, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation: Proper segregation prevents unwanted chemical reactions and ensures compliant disposal.
-
Solid Waste: Collect unused solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. The container material must be compatible with the solvents used.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container.
3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol)"
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
4. Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
-
Utilize secondary containment, such as a chemical-resistant tray, for all liquid waste containers.[2]
-
Segregate incompatible waste streams to prevent accidental mixing.
5. Final Disposal: Once a waste container is full or has reached the institutional time limit for accumulation, a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department. Follow all institutional procedures for scheduling and preparing for the waste pickup.
Visualizing the Disposal Workflow and Mechanism of Action
To further clarify the procedures and the scientific context of this compound, the following diagrams are provided.
Caption: Standard operating procedure for chemical waste disposal.
This compound functions by disrupting a key interaction in a neuronal signaling pathway. The diagram below illustrates this mechanism.
Caption: this compound inhibits the PSD-95/nNOS interaction.
References
Personal protective equipment for handling IC87201
Disclaimer: No specific Safety Data Sheet (SDS) for IC87201 was found. This guide is based on best practices for handling potent, novel chemical compounds and substances within the same class (PI3K inhibitors). A thorough risk assessment should be conducted by qualified personnel before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
Given that this compound is a potent research compound with an unknown toxicological profile, stringent adherence to PPE protocols is mandatory to minimize exposure. The following table summarizes the recommended PPE.[1][2][3][4][5]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection, especially when there is a risk of splashing.[4] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. For tasks with higher risk, consider a more robust glove like neoprene.[4][5][6] |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated lab coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls made of materials like Tyvek are recommended.[1][3][5] |
| Respiratory Protection | Respirator | For handling powders or when aerosols may be generated, a respirator is necessary. Options range from N95 masks for low-risk activities to a Powered Air-Purifying Respirator (PAPR) for high-risk operations. A proper fit test is crucial.[3][6] |
| Foot Protection | Closed-Toe Shoes and Shoe Covers | Always wear closed-toe shoes in the laboratory. Disposable shoe covers should be used in designated potent compound handling areas.[3][5] |
Operational Handling Plan
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential contamination.
-
Whenever possible, use a closed system for weighing and transferring the compound.
-
If handling the solid form, use techniques that minimize dust generation, such as gentle scooping.
-
Prepare aliquots from a stock solution to minimize the handling of the powder.
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers covered as much as possible during the process.
The following diagram outlines the general workflow for safely preparing a solution of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[7][8][9][10]
All waste contaminated with this compound must be treated as hazardous waste.[7] Segregate waste into the following categories:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware.
-
Liquid Waste: Unused solutions and contaminated solvents.
-
Sharps Waste: Contaminated needles and syringes.
-
Use clearly labeled, leak-proof containers for each waste type.[7][9]
-
Containers should be kept closed except when adding waste.[9]
-
Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[7]
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[8][10]
The decision-making process for the disposal of this compound waste is illustrated in the diagram below.
By adhering to these guidelines, you can ensure a safer laboratory environment when working with this compound. Always prioritize safety and consult your institution's safety protocols.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
